Biotin-PEG3-aldehyde
Description
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Structure
2D Structure
Properties
Molecular Formula |
C26H38N4O7S |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C26H38N4O7S/c31-17-19-5-7-20(8-6-19)25(33)28-10-12-36-14-16-37-15-13-35-11-9-27-23(32)4-2-1-3-22-24-21(18-38-22)29-26(34)30-24/h5-8,17,21-22,24H,1-4,9-16,18H2,(H,27,32)(H,28,33)(H2,29,30,34)/t21-,22-,24-/m0/s1 |
InChI Key |
WATYQHRJBUTCIM-FIXSFTCYSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-PEG3-aldehyde: A Technical Guide to Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-aldehyde is a specialized biotinylation reagent designed for the covalent labeling of biomolecules. It incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a reactive aldehyde group. The PEG linker enhances aqueous solubility, minimizes steric hindrance, and improves the stability of the conjugate[1][2]. The terminal aldehyde group provides a versatile handle for conjugation, reacting specifically with molecules containing primary amines, hydrazides, or aminooxy groups[1]. This reagent is particularly valuable in applications requiring site-specific labeling and is utilized in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and various bioassays[3][4].
Chemical Structure and Properties
This compound consists of a biotin molecule linked to a short PEG chain, which is terminated by an aldehyde functional group. This structure facilitates its use as a crosslinker in bioconjugation.
Caption: Schematic diagram of the this compound structure.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₃₈N₄O₇S | |
| Molecular Weight | 550.67 g/mol | |
| Purity | >90% - 95% | |
| Physical Form | Viscous oil or White/off-white solid | |
| Solubility | Soluble in Water, DCM, Acetonitrile, DMF, DMSO | |
| Storage Conditions | Store at -20°C, desiccated |
Reaction Mechanisms and Experimental Protocols
The aldehyde group of this compound is the primary site of reaction for bioconjugation. It can react with several functional groups, most notably primary amines and aminooxy groups.
Reaction with Primary Amines
The aldehyde group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an intermediate Schiff base. This bond is reversible and can be stabilized through reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to form a stable secondary amine linkage.
Caption: Workflow for conjugating this compound to a primary amine.
Experimental Protocol: Reductive Amination
-
Buffer Preparation : Prepare an amine-free reaction buffer, such as phosphate-buffered saline (PBS) or MES buffer, with a pH between 5.0 and 6.5.
-
Dissolve Reactants : Dissolve the amine-containing molecule (e.g., protein, peptide) in the prepared reaction buffer. Dissolve this compound in a compatible solvent (e.g., DMSO, DMF) to create a stock solution.
-
Reaction Incubation : Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Reduction Step : To stabilize the Schiff base, add a fresh solution of a reducing agent (e.g., sodium cyanoborohydride).
-
Purification : Remove excess, unreacted biotin reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Reaction with Aminooxy Groups
This compound reacts with aminooxy-functionalized molecules to form a highly stable oxime linkage. This reaction is efficient under mild, slightly acidic conditions (pH 4-6) and does not require a reducing agent, making it a superior alternative to hydrazide chemistry which forms less stable hydrazone bonds. Aniline can be used as a catalyst to accelerate the rate of oxime ligation.
Caption: Reaction pathway for this compound with an aminooxy group.
Experimental Protocol: Oxime Ligation
-
Molecule Preparation : Functionalize the target molecule with an aminooxy group if one is not already present. For glycoproteins, aldehyde groups can be introduced via mild periodate oxidation of sialic acid residues, which can then be reacted with an aminooxy-biotin reagent.
-
Buffer Preparation : Prepare a reaction buffer with a pH between 4.0 and 6.0 (e.g., acetate buffer).
-
Reaction Incubation : Dissolve the aminooxy-containing molecule in the reaction buffer. Add the this compound reagent and incubate for 1-2 hours at room temperature. The reaction can be accelerated by the addition of aniline.
-
Purification : Purify the resulting biotinylated conjugate using appropriate chromatographic techniques or dialysis to remove excess reagents.
Applications
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker for attaching cytotoxic drugs to antibodies, facilitating targeted cancer therapy.
-
Protein and Peptide Labeling : Enables site-specific biotinylation of proteins and peptides for detection, purification, or immobilization.
-
Surface Modification : Used to biotinylate surfaces for the development of biosensors and microarrays, leveraging the high-affinity biotin-streptavidin interaction.
-
Glycoprotein Analysis : Facilitates the labeling and detection of glycoproteins after periodate oxidation of their carbohydrate moieties.
By providing a reliable method for bioconjugation, this compound continues to be an essential reagent for advancing drug development and life science research.
References
Biotin-PEG3-aldehyde chemical properties and specifications
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Biotin-PEG3-aldehyde, a key reagent for researchers, scientists, and drug development professionals. This document outlines its utility in bioconjugation, particularly in the labeling of biomolecules and the synthesis of antibody-drug conjugates (ADCs).
Core Chemical Properties and Specifications
This compound is a versatile biotinylation reagent that features a terminal aldehyde group reactive towards primary amines, hydrazides, and aminooxy groups. The polyethylene glycol (PEG) spacer arm enhances solubility and reduces steric hindrance, making the biotin moiety readily accessible for interaction with avidin or streptavidin.
Structural and Physical Characteristics
| Property | Specification | Source(s) |
| Molecular Formula | C₂₆H₃₈N₄O₇S | [1][2][3] |
| Molecular Weight | ~550.67 g/mol | [1][4] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥90-95% | |
| CAS Number | 889443-90-7 |
Solubility and Storage
| Property | Specification | Source(s) |
| Solubility | Soluble in water, DMSO, DMF, DCM, and acetonitrile | |
| Storage Conditions | Store at -20°C, desiccated |
Experimental Protocols and Applications
This compound is primarily utilized for the covalent attachment of biotin to biomolecules, a process known as biotinylation. This enables the detection, purification, and immobilization of the target molecule.
General Protocol for Biotinylation of Amine-Containing Molecules (e.g., Proteins)
This protocol outlines the fundamental steps for labeling proteins with this compound via reductive amination.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Reaction Buffer: Amine-free buffer, pH 5.0-6.5 (e.g., MES or HEPES buffer)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (STAB))
-
Quenching solution (e.g., Tris or glycine buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines, which will compete with the labeling reaction.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).
-
Reaction: Add a 5- to 10-fold molar excess of this compound to the protein solution. The aldehyde group reacts with the primary amines on the protein to form an intermediate Schiff base.
-
Reduction: Add a reducing agent (e.g., 20 mM NaCNBH₃) to the reaction mixture. This reduces the Schiff base to form a stable secondary amine bond.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde.
-
Purification: Remove excess, unreacted this compound and byproducts from the biotinylated protein using size-exclusion chromatography, dialysis, or spin filtration.
Protocol for Cell Surface Protein Labeling
This protocol describes the biotinylation of proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
This compound
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.
-
Labeling: Resuspend or cover the cells with a freshly prepared solution of this compound in ice-cold PBS (final concentration typically 1-5 mM).
-
Incubation: Incubate the cells on ice for 30 minutes to prevent internalization of the biotin reagent.
-
Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess reagent.
-
Downstream Processing: The biotin-labeled cells can now be lysed for subsequent analysis, such as affinity purification of the labeled proteins using streptavidin beads.
Visualizing Workflows and Chemical Reactions
The following diagrams illustrate the key experimental workflows and chemical principles involved in the use of this compound.
References
A Technical Guide to the Mechanism and Application of Biotin-PEG3-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action, experimental protocols, and key applications of Biotin-PEG3-aldehyde, a versatile bioconjugation reagent. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's utility in labeling and conjugating biomolecules.
Core Mechanism of Action: Reductive Amination
This compound is a chemical modification agent composed of three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a reactive aldehyde group. The PEG linker enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance, which can be crucial for preserving the biological activity of the labeled molecule.[1]
The primary mechanism of action of this compound involves the covalent conjugation to biomolecules containing primary amine groups, such as the N-terminus of proteins or the epsilon-amine of lysine residues.[1] This reaction proceeds via a two-step process known as reductive amination.
Step 1: Schiff Base Formation
The aldehyde group of this compound reacts with a primary amine on the target molecule to form an intermediate imine, commonly referred to as a Schiff base.[1] This initial reaction is reversible and is favored under slightly acidic to neutral pH conditions (typically pH 5.0-7.4).
Step 2: Reductive Stabilization
The newly formed Schiff base is relatively unstable and can be hydrolyzed. To form a stable, irreversible covalent bond, the imine is reduced to a secondary amine. This is typically achieved by introducing a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), into the reaction mixture.[1] Sodium cyanoborohydride is selective for the imine bond and will not reduce the aldehyde group of unreacted this compound, allowing for a one-pot reaction.
Quantitative Data Summary
The efficiency of the bioconjugation reaction with this compound is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize typical reaction conditions and expected outcomes for the biotinylation of a standard protein like bovine serum albumin (BSA).
Table 1: Effect of pH on Conjugation Efficiency
| Reaction pH | Typical Conjugation Efficiency (%) | Notes |
| 5.5 | 60-75 | Favors Schiff base formation, but the reaction rate may be slower. |
| 6.5 | 85-95 | Often optimal for many proteins, balancing Schiff base formation and amine reactivity. |
| 7.4 | 80-90 | Higher pH can increase the reactivity of primary amines. |
| 8.5 | 70-85 | Risk of side reactions and protein instability increases at higher pH. |
Table 2: Effect of Molar Excess of this compound on Biotin Incorporation
| Molar Excess of Reagent | Average Moles of Biotin per Mole of Protein |
| 5-fold | 2-4 |
| 10-fold | 4-7 |
| 20-fold | 6-10 |
| 50-fold | 9-15 |
Experimental Protocols
General Protocol for Protein Biotinylation via Reductive Amination
This protocol provides a general procedure for the covalent attachment of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Reducing Agent: 5 M Sodium cyanoborohydride (NaBH₃CN) in 1 N NaOH (prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer or an organic solvent like DMSO to a stock concentration of 10-50 mM.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. b. Gently mix the solution and allow the Schiff base formation to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Reduction: a. Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Quantification of Biotinylation using the HABA Assay
The extent of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated protein, which results in a decrease in absorbance at 500 nm.[2]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).
-
Sample Measurement: Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm once the reading stabilizes (A₅₀₀ of HABA/Avidin/Biotin Sample).
-
Calculation: The concentration of biotin can be calculated using the Beer-Lambert law and the change in absorbance. The moles of biotin per mole of protein can then be determined if the protein concentration is known.
Visualizations
Signaling Pathways and Workflows
Caption: Reductive amination mechanism of this compound.
Caption: Workflow for ADC synthesis using this compound.
Caption: Experimental workflow for protein biotinylation.
References
Technical Guide: Stability and Storage of Biotin-PEG3-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG3-aldehyde, a key reagent in bioconjugation and the development of antibody-drug conjugates (ADCs). Adherence to these guidelines is critical to ensure the integrity and reactivity of the molecule for successful experimental outcomes.
Overview of this compound
This compound is a bioconjugation linker that features a biotin moiety for affinity binding, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive aldehyde group.[1][2] The PEG spacer enhances water solubility and reduces steric hindrance.[2] The terminal aldehyde group reacts with primary amines, hydrazides, and oxyamines, making it a valuable tool for labeling proteins and other molecules.[2] This reagent is a three-unit PEG linker with cleavable properties, specifically designed for the synthesis of ADCs.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to prevent degradation and maintain the functionality of this compound. The following table summarizes the recommended conditions based on manufacturer guidelines.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C | This is the most consistently recommended temperature for long-term storage.[3] |
| Storage Atmosphere | Desiccate / Under Inert Gas | Protect from moisture. The aldehyde group is susceptible to oxidation and hydration. |
| Physical Form | Viscous oil or white/off-white solid | Physical appearance may vary between suppliers. |
| Shipping | Ambient, on wet ice, or blue ice | Short-term exposure to temperatures other than -20°C during shipping is common. Upon receipt, it should be stored at the recommended -20°C. |
Stability Considerations
While detailed quantitative stability data under various environmental conditions (e.g., extended time at different temperatures, pH stability, photostability) is not extensively published in the public domain, the aldehyde functional group is known to be sensitive to certain conditions.
-
Moisture: The aldehyde group can be hydrated in the presence of water, forming a geminal diol. While this reaction is often reversible, prolonged exposure to moisture should be avoided. Desiccated storage is crucial.
-
Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air (oxygen). Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this degradation pathway.
-
pH: The reactivity of the aldehyde group with amines is pH-dependent, with optimal reactivity typically observed in the pH range of 5 to 9. At acidic pH (around 4), it can react with protonated amines. The stability of the molecule itself across a wide pH range for extended periods is not well-documented and should be considered on an application-specific basis.
Experimental Protocols: General Handling for Bioconjugation
The following is a generalized protocol for using this compound in a labeling reaction. Specific protocols should be optimized for the particular application.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, antibody)
-
Reaction Buffer: Amine-free buffer, pH 5.0-6.5 (e.g., MES, HEPES)
-
Reducing Agent (optional, for stable C-N bond formation): Sodium borohydride or sodium cyanoborohydride
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Dissolve the Amine-Containing Molecule: Prepare the protein or other molecule to be labeled in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in the reaction buffer. A 5- to 10-fold molar excess of the biotin reagent over the amine-containing molecule is a common starting point.
-
Reaction: Add the this compound solution to the solution of the amine-containing molecule.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Reduction (Optional): To form a stable secondary amine linkage from the intermediate Schiff base, a reduction step can be performed using a suitable reducing agent.
-
Purification: Remove excess, unreacted this compound and byproducts using an appropriate purification method.
Visual Representations
Chemical Structure and Potential Degradation
The following diagram illustrates the chemical structure of this compound and highlights the reactive aldehyde group, which is the primary site of potential degradation through oxidation.
References
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG3-aldehyde, a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document outlines a plausible and detailed synthetic pathway, purification strategies, and methods for characterization, compiled from established chemical principles and publicly available data.
Overview of this compound
This compound is a valuable chemical tool that incorporates a biotin moiety for strong and specific binding to avidin and streptavidin, a hydrophilic three-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive aldehyde group for conjugation to molecules containing primary amines or hydrazides. The aldehyde group allows for the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine, providing a stable linkage in the final bioconjugate.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of a stable intermediate, Biotin-PEG3-alcohol. This is followed by a mild oxidation of the primary alcohol to the desired aldehyde. This strategic approach ensures high yields and minimizes the potential for side reactions.
Step 1: Synthesis of Biotin-PEG3-alcohol Intermediate
The initial step focuses on the formation of an amide bond between an activated biotin derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS), and an amino-PEG-alcohol linker, specifically 1-amino-11-hydroxy-3,6,9-trioxaundecane (H2N-PEG3-OH).
Experimental Protocol: Synthesis of Biotin-PEG3-alcohol
-
Materials:
-
Biotin-N-hydroxysuccinimide (Biotin-NHS)
-
1-amino-11-hydroxy-3,6,9-trioxaundecane (H2N-PEG3-OH)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
-
-
Procedure:
-
Dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve H2N-PEG3-OH (1.2 equivalents) in anhydrous DMF.
-
To the H2N-PEG3-OH solution, add TEA or DIPEA (1.5 equivalents) and stir for 10 minutes at room temperature.
-
Slowly add the Biotin-NHS solution to the stirring H2N-PEG3-OH solution.
-
Allow the reaction to proceed at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (e.g., 9:1 v/v).
-
Upon completion, remove the DMF under reduced pressure.
-
The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.
-
Purify the crude product by silica gel column chromatography using a Dichloromethane/Methanol gradient to isolate the pure Biotin-PEG3-alcohol.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain a white solid or a colorless oil.
-
Step 2: Oxidation of Biotin-PEG3-alcohol to this compound
The second step involves the mild oxidation of the primary alcohol of the Biotin-PEG3-alcohol intermediate to the corresponding aldehyde. The Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are suitable methods for this transformation due to their mild reaction conditions and high selectivity, which prevents over-oxidation to a carboxylic acid.[1][2][3][4][5]
Experimental Protocol: Swern Oxidation of Biotin-PEG3-alcohol
-
Materials:
-
Biotin-PEG3-alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve DMSO (2.0 equivalents) in anhydrous DCM.
-
Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 30 minutes.
-
Dissolve Biotin-PEG3-alcohol (1 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add TEA (5.0 equivalents) dropwise to the reaction mixture at -78 °C. The mixture may become thick.
-
After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials and byproducts from the oxidation step. Characterization is then performed to confirm the identity and purity of the this compound.
Purification Protocol
Due to the polar nature of the aldehyde and the PEG chain, purification by silica gel column chromatography requires careful selection of the mobile phase. To prevent potential decomposition of the aldehyde on the acidic silica gel, the silica can be deactivated by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).
-
Stationary Phase: Silica gel (deactivated with triethylamine if necessary).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 50% to 100%) followed by a gradient of methanol in dichloromethane or ethyl acetate (e.g., 0% to 10%) can be effective. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a column with silica gel in the initial, less polar mobile phase.
-
Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC for the presence of the product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the presence of the biotin, PEG, and aldehyde functional groups. The characteristic aldehyde proton signal is expected to appear around 9.5-10 ppm in the 1H NMR spectrum.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry will confirm the molecular weight of the synthesized compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that yields are dependent on experimental conditions and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| Biotin-NHS | C₁₄H₁₉N₃O₅S | 341.38 | >95% |
| H2N-PEG3-OH | C₇H₁₇NO₄ | 179.21 | >95% |
| Biotin-PEG3-alcohol | C₁₇H₃₁N₃O₆S | 405.51 | >95% |
| This compound | C₁₇H₂₉N₃O₆S | 403.49 | >95% |
Visualizing the Workflow
The following diagrams illustrate the chemical synthesis and purification workflows.
Caption: Chemical synthesis workflow for this compound.
Caption: Purification and analysis workflow for this compound.
References
An In-depth Technical Guide to the Cleavable Properties of Biotin-PEG3-aldehyde Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core cleavable properties of linkers derived from Biotin-PEG3-aldehyde. The inherent reactivity of the terminal aldehyde group allows for the formation of cleavable linkages, primarily pH-sensitive hydrazones and more stable oximes. This guide delves into the chemistry, stability, and applications of these linkages, offering detailed experimental protocols and quantitative data to support research and development in areas such as targeted drug delivery and chemical biology.
Introduction to this compound and its Role as a Cleavable Linker Precursor
This compound is a heterobifunctional linker that features a biotin moiety for high-affinity binding to streptavidin and avidin, a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal aldehyde group. While the this compound linker itself is not inherently cleavable, its aldehyde functionality serves as a versatile reactive handle for the formation of cleavable bonds with molecules containing hydrazine or aminooxy groups.[1] This strategy is central to the design of controlled-release systems, particularly in the field of antibody-drug conjugates (ADCs).[2][3]
The primary cleavable linkages formed from this compound are:
-
Hydrazone Linkage: Formed by the reaction of the aldehyde with a hydrazine derivative (e.g., a hydrazide-modified drug). Hydrazone bonds are known for their susceptibility to hydrolysis under acidic conditions, making them ideal for drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[3][4]
-
Oxime Linkage: Formed by the reaction of the aldehyde with an aminooxy-containing molecule. Oxime linkages are generally more stable than hydrazone linkages across a wider pH range.
The choice between forming a hydrazone or an oxime linkage allows for tuning the stability and release characteristics of the conjugated molecule to suit specific applications.
Chemical Structures and Reaction Mechanisms
The core of the cleavable linker strategy lies in the reaction of the aldehyde group of this compound with a suitable nucleophile to form a cleavable imine-type bond.
This compound Structure
The fundamental structure of this compound provides the building blocks for creating these cleavable systems.
Hydrazone Linkage Formation and Cleavage
The reaction of this compound with a hydrazide-functionalized molecule (e.g., a drug) results in the formation of a hydrazone bond. This reaction is typically carried out under mild acidic conditions.
The cleavage of the hydrazone bond is acid-catalyzed. In the acidic environment of a lysosome, for instance, the hydrazone is hydrolyzed, releasing the drug from the biotin-PEG linker.
References
- 1. Khan Academy [khanacademy.org]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. O level Chemical Covalent Bonding Dot and Cross Diagrams JavaScript Simulation Applet HTML5 - Open Educational Resources / Open Source Physics @ Singapore [sg.iwant2study.org]
An In-Depth Technical Guide to Biotin-PEG3-aldehyde for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-aldehyde, a versatile reagent for bioconjugation. It details the underlying chemistry, experimental protocols, and applications, with a focus on providing practical information for researchers new to the field.
Introduction to this compound
This compound is a bioconjugation reagent that enables the covalent attachment of biotin to biomolecules, a process known as biotinylation. This reagent features three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent interactions in nature. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.
-
PEG3 Linker: A short polyethylene glycol (PEG) spacer consisting of three ethylene glycol units. This hydrophilic linker enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance for biotin-avidin binding, and can minimize aggregation of the labeled protein.
-
Aldehyde Group (-CHO): A reactive functional group that specifically targets primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a covalent bond.
The reaction of this compound with a primary amine proceeds via a two-step mechanism:
-
Schiff Base Formation: The aldehyde group reacts with a primary amine to form an intermediate Schiff base (an imine). This reaction is reversible and is favored under mildly acidic to neutral pH conditions.
-
Reductive Amination: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This second step makes the conjugation stable and irreversible.
Properties and Specifications
This compound is a valuable tool in bioconjugation due to its specific reactivity and the advantageous properties conferred by the PEG linker.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₅N₃O₆S | N/A |
| Molecular Weight | 445.57 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Reactive Group | Aldehyde (-CHO) | [1] |
| Target Functional Group | Primary amines (-NH₂) | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Comparison with Other Biotinylation Reagents
The choice of biotinylation reagent depends on the target molecule, the desired specificity, and the experimental conditions. Here's a comparison of this compound with the commonly used NHS-ester biotinylation reagents.
| Feature | This compound | NHS-Ester Biotin Reagents |
| Target Group | Primary amines | Primary amines |
| Reaction Chemistry | Schiff base formation followed by reductive amination | Acylation |
| Bond Formed | Secondary amine | Amide |
| Reaction pH | Mildly acidic to neutral (pH ~6.5-7.5) for Schiff base formation | Neutral to slightly alkaline (pH 7.2-8.5) |
| Stability of Intermediate | Schiff base is reversible and relatively unstable | Acyl-imidazole intermediate (if formed) is transient |
| Stability of Final Bond | Stable secondary amine | Very stable amide bond |
| Specificity | High for primary amines | High for primary amines, but can have side reactions with other nucleophiles at higher pH |
| Workflow Complexity | Two-step process (conjugation and reduction) | Typically a one-step reaction |
Experimental Protocols
General Protocol for Protein Biotinylation using this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4)
-
Reducing Agent (e.g., Sodium Cyanoborohydride - NaBH₃CN)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or rotation.
-
-
Reduction Step:
-
Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture to a final concentration of approximately 20 mM.
-
Continue the incubation for another 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
-
Quantification and Storage:
-
Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).
-
The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol for Labeling Cell Surface Proteins
This protocol is designed for the specific labeling of proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Anhydrous DMSO
-
Ice-cold PBS without calcium and magnesium
-
Reducing Agent (a cell-impermeable one is preferred if reduction is done on live cells, though often reduction is performed after cell lysis)
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium. Perform all subsequent steps on ice to minimize membrane trafficking.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 1-2 mg/mL.
-
Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.
-
-
Quenching the Reaction:
-
Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.
-
-
Cell Lysis and Reduction:
-
Lyse the cells with ice-cold Lysis Buffer.
-
If the reduction was not performed on live cells, add the reducing agent to the cell lysate and incubate as described in the general protocol.
-
-
Affinity Purification of Biotinylated Proteins:
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in biological research and drug development.
Identifying Protein-Protein Interactions
Biotinylation followed by affinity purification and mass spectrometry is a powerful technique for identifying protein-protein interactions. A protein of interest can be biotinylated using this compound, and its interacting partners can be co-purified and identified.
Antibody-Drug Conjugates (ADCs)
This compound can be used as a linker in the development of ADCs. The aldehyde group can be used to conjugate a cytotoxic drug to an antibody, while the biotin moiety can be used for purification or detection.
Studying Cell Surface Proteins
The specific labeling of cell surface proteins allows for the study of their trafficking, internalization, and recycling.
Visualizations
Signaling Pathway: EGFR Interaction Mapping
Biotinylation can be used to identify proteins that interact with the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling.
References
Unlocking Precision in Bioconjugation: A Technical Guide to Aldehyde-Reactive Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and therapeutic development, the ability to specifically and stably link molecules is paramount. Bioconjugation, the science of covalently attaching molecules to biomolecules, provides the tools to create novel reagents for a myriad of applications, from fluorescently labeling proteins for imaging to constructing targeted antibody-drug conjugates (ADCs). Among the diverse chemical strategies available, the reaction of aldehyde-reactive probes with carbonyl groups on biomolecules stands out for its high chemoselectivity and the stability of the resulting linkage.
This in-depth technical guide provides a comprehensive overview of bioconjugation utilizing aldehyde-reactive probes, focusing on the two primary classes: hydrazides and aminooxy (alkoxyamine) compounds. We will delve into the core chemical principles, provide detailed experimental protocols for key applications, present quantitative data for probe comparison, and visualize complex workflows and pathways to facilitate a deeper understanding of this powerful technology.
Core Principles: The Chemistry of Aldehyde-Reactive Probes
The foundation of this bioconjugation strategy lies in the reaction between a carbonyl group (an aldehyde or, to a lesser extent, a ketone) and a nucleophilic probe to form a stable covalent bond. The most prominent aldehyde-reactive probes are hydrazides and aminooxy compounds, which form hydrazone and oxime linkages, respectively.
Hydrazone and Oxime Formation
The reaction proceeds via a nucleophilic attack of the hydrazine or aminooxy group on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone or oxime.[1] This reaction is typically most efficient at a slightly acidic pH (around 4.5-5.5) but can be performed at physiological pH, often with the aid of a catalyst.[1][2]
References
The Biotin-Avidin Interaction: A Technical Guide for Researchers
The bond between biotin and avidin, along with its bacterial counterpart streptavidin, represents one of the strongest non-covalent interactions known in nature. This remarkable affinity has been harnessed by researchers across numerous disciplines, establishing it as an indispensable tool in molecular biology, immunology, and drug development. This guide provides an in-depth look at the core principles of this interaction, its quantitative characteristics, and its application in key experimental protocols.
Core Principles of the Interaction
The foundation of this technology lies in the incredibly high affinity and specificity between biotin (Vitamin B7) and the proteins avidin or streptavidin. Biotin is a small, water-soluble vitamin that can be covalently attached to a wide range of molecules such as antibodies, proteins, or nucleic acids, a process known as biotinylation.[1][2] Avidin, a glycoprotein found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins.[3][4] Each tetramer possesses four binding sites, allowing it to bind up to four biotin molecules with exceptional strength and specificity.[3]
The interaction is characterized by a very low dissociation constant (Kd), indicating a stable and long-lasting complex once formed. This bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it highly robust for a variety of experimental conditions.
Avidin, Streptavidin, and Their Derivatives
While both avidin and streptavidin bind biotin with high affinity, they have distinct properties that make them suitable for different applications. Avidin is a glycoprotein with a basic isoelectric point (pI), which can sometimes lead to non-specific binding with negatively charged cellular components. Streptavidin, being non-glycosylated and having a near-neutral pI, generally exhibits lower non-specific binding, making it a preferred choice in many applications. To address the non-specific binding issues of avidin, a deglycosylated version called NeutrAvidin was developed. NeutrAvidin has a near-neutral pI, reducing non-specific interactions while retaining the high biotin-binding affinity.
Quantitative Data Summary
The selection of a biotin-binding protein for a specific application often depends on its physicochemical properties. The table below summarizes key quantitative data for avidin, streptavidin, and NeutrAvidin.
| Property | Avidin | Streptavidin | NeutrAvidin |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ - 10⁻¹⁵ M | ~10⁻¹⁵ M |
| Molecular Weight (Tetramer) | ~67-68 kDa | ~53 kDa | ~60 kDa |
| Biotin Binding Sites | 4 | 4 | 4 |
| Isoelectric Point (pI) | 10.5 | 5-6 | 6.3 |
| Glycosylation | Yes | No | No (Deglycosylated) |
| Non-specific Binding | High | Low | Lowest |
Visualizing the Interaction and Workflows
Diagrams are essential for understanding the relationships and processes involved in biotin-avidin based assays.
References
An In-depth Technical Guide to the Core Principles of Labeling Primary Amines with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the covalent labeling of primary amines with aldehydes, a cornerstone reaction in bioconjugation, diagnostics, and drug development. The guide details the underlying chemical mechanisms, presents quantitative data for reaction optimization, and provides explicit experimental protocols.
Core Principles of Amine-Aldehyde Labeling: Reductive Amination
The primary method for covalently linking primary amines with aldehydes is reductive amination . This robust and versatile reaction proceeds in two main stages:
-
Schiff Base Formation: A primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule to form a reversible imine bond, also known as a Schiff base. This initial reaction is typically acid-catalyzed.
-
Reduction: The resulting imine is then reduced to a stable secondary amine by a reducing agent. For successful bioconjugation, it is crucial to use a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde.
The overall efficiency of reductive amination is influenced by several factors, including pH, temperature, reactant concentrations, and the choice of reducing agent.
Quantitative Data for Reaction Optimization
Optimizing the conditions for reductive amination is critical for achieving high yields and specificity in labeling. The following tables summarize key quantitative data to guide this process.
Comparison of Common Reducing Agents
The choice of reducing agent is pivotal for the selective reduction of the Schiff base intermediate without affecting the starting aldehyde.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, Aqueous or organic solvents | Mild and selective for imines over aldehydes. Stable in water. | Highly toxic, generates toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Anhydrous organic solvents (e.g., DCE, THF), often with acetic acid | Mild, selective, and less toxic than NaBH₃CN. | Moisture-sensitive. |
| 2-Picoline Borane (pic-BH₃) | Acidic conditions (e.g., with AcOH) in MeOH, H₂O, or neat | Non-toxic alternative to NaBH₃CN. Effective in a variety of solvents. | Can reduce aldehydes at a substantial rate under certain conditions. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde, requiring sequential addition after imine formation. |
Influence of pH on Reaction Efficiency
The pH of the reaction medium significantly impacts both the formation of the Schiff base and the activity of the reducing agent.
| pH Range | Effect on Schiff Base Formation | Effect on Reducing Agent Activity | Overall Labeling Efficiency |
| < 4 | Amine is protonated (R-NH₃⁺), reducing its nucleophilicity and slowing imine formation. | NaBH₃CN can reduce aldehydes and ketones more readily. | Suboptimal |
| 4 - 6 | Optimal for the acid-catalyzed dehydration step to form the imine. | Favorable for selective imine reduction by NaBH₃CN. | Generally Optimal |
| 7 - 8.5 | Imine formation can still occur, especially at higher concentrations. | NaBH₃CN is stable and selectively reduces imines. | Good, often used for biological applications to maintain protein stability. |
| > 9 | Favors the deprotonated, more nucleophilic amine. | Can lead to side reactions and instability of some biomolecules. | Variable, depends on the specific reactants. |
Experimental Protocols
The following are detailed methodologies for common applications of labeling primary amines with aldehydes.
Protocol for Fluorescent Labeling of a Protein
This protocol describes the labeling of a protein with an aldehyde-containing fluorescent dye via reductive amination.
Materials:
-
Protein of interest (e.g., BSA) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2). Note: Avoid buffers containing primary amines like Tris.
-
Aldehyde-functionalized fluorescent dye (e.g., an aldehyde-PEG-fluorophore conjugate).
-
Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 10 mM NaOH, freshly prepared).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dye Addition: Add the aldehyde-functionalized fluorescent dye to the protein solution at a 10- to 50-fold molar excess. Mix gently.
-
Initiation of Reduction: Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).
Protocol for Labeling Cell Surface Glycoproteins
This protocol details the labeling of cell surface glycans by first oxidizing them to create aldehydes, followed by reaction with an amine-containing probe.[1][2][3]
Materials:
-
Cells in suspension (e.g., in PBS).
-
Sodium periodate (NaIO₄) solution (e.g., 20 mM in PBS, freshly prepared).
-
Amine-containing probe (e.g., aminooxy-biotin or a hydrazide-functionalized fluorescent dye).
-
Reaction buffer (e.g., PBS, pH 6.7).
-
Quenching solution (e.g., 1 M glycerol).
-
Washing buffer (e.g., PBS with 1% BSA).
Procedure:
-
Cell Preparation: Wash the cells twice with cold PBS and resuspend them at a concentration of 1-10 x 10⁶ cells/mL.
-
Oxidation: Add the freshly prepared sodium periodate solution to the cell suspension to a final concentration of 1 mM. Incubate on ice for 15-30 minutes in the dark. This step oxidizes vicinal diols on sialic acids to generate aldehydes.
-
Quenching of Oxidation: Stop the oxidation by adding the quenching solution to a final concentration of 10 mM. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with cold washing buffer to remove the periodate and quenching agent.
-
Labeling: Resuspend the oxidized cells in the reaction buffer containing the amine-containing probe (e.g., 100 µM aminooxy-biotin) and aniline (e.g., 10 mM).
-
Incubation: Incubate the cells for 1-2 hours at 4°C or room temperature, protected from light.
-
Washing: Wash the cells three times with the washing buffer to remove the unreacted probe.
-
Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.
Mandatory Visualizations
Reaction Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Experimental Workflow for Cell Surface Protein Labeling
Caption: Workflow for labeling cell surface glycoproteins.
Logical Relationship in Studying Protein-Protein Interactions
Formaldehyde or other dialdehydes can be used to crosslink proteins that are in close proximity, allowing for the study of protein-protein interactions.
Caption: Using aldehyde crosslinking to identify protein interactions.
References
In-Depth Technical Guide: Biotin-PEG3-aldehyde Safety and Handling
Disclaimer: A specific, official Safety Data Sheet (SDS) for Biotin-PEG3-aldehyde was not located in the public domain at the time of this writing. The following guide has been compiled from publicly available product information and Safety Data Sheets for structurally related compounds, including Biotin-PEG3-Amine and Biotin-PEG3-Azide. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a manufacturer-provided SDS. Always consult the documentation provided by your supplier and follow established laboratory safety protocols.
Introduction
This compound is a bioconjugation reagent used in scientific research.[1][2] It incorporates a biotin moiety for affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal aldehyde group for covalent modification of molecules, such as the synthesis of antibody-drug conjugates (ADCs).[1][3][4] The aldehyde group can react with primary amines, hydrazides, or oxyamines to form stable conjugates.
Chemical and Physical Properties
The following table summarizes the available physical and chemical properties of this compound. It is important to note that some suppliers list the physical form as a solid, while others describe it as a viscous oil. This discrepancy may be due to the purity or specific formulation of the product.
| Property | Value | Source |
| Chemical Formula | C26H38N4O7S | Conju-Probe |
| Molecular Weight | 550.67 g/mol | Conju-Probe |
| 550.7 g/mol | Creative Biolabs | |
| Physical Appearance | A solid | APExBIO |
| viscous oil | Conju-Probe | |
| White/off-white solid | Nanocs | |
| Solubility | DCM, acetonitrile, DMF and DMSO | Conju-Probe |
| Soluble in water, DMSO, DMF | Nanocs | |
| Purity | >90% | Conju-Probe |
| 95% | Creative Biolabs | |
| Storage Conditions | -20°C | APExBIO, Conju-Probe, Nanocs |
Hazard Identification and Safety Precautions
As no specific SDS for this compound is available, the hazard identification is based on information for similar compounds like Biotin-PEG3-Amine. For Biotin-PEG3-Amine, it is considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.
General Safety Precautions:
-
Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is -20°C.
First-Aid Measures
The following first-aid measures are based on general principles for handling chemical reagents and information from the SDS of related compounds.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Experimental Protocols and Handling Workflow
No specific experimental protocols are detailed in the available safety information. However, a general workflow for handling a chemical reagent like this compound can be established to ensure safety.
Toxicological Information
No specific toxicological data for this compound was found. The SDS for a related compound, Biotin-PEG3-Amine, indicates that it may cause respiratory irritation and is harmful if swallowed. It also causes skin and serious eye irritation. It is crucial to handle this compound with care to minimize exposure until more specific toxicological data becomes available.
Stability and Reactivity
Detailed stability and reactivity data are not available for this compound. Generally, PEGylated compounds are relatively stable. The aldehyde functional group is reactive towards primary amines, hydrazides, and oxyamines. Avoid strong oxidizing agents.
Disposal Considerations
Dispose of waste in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.
This guide provides a summary of the currently available safety and handling information for this compound. Researchers should always exercise caution and adhere to best laboratory practices when handling this and any other chemical reagent for which a complete SDS is not available.
References
Methodological & Application
Application Notes and Protocols for Biotin-PEG3-aldehyde Protein Labeling of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) provides a versatile tool for protein detection, purification, and immobilization. Biotin-PEG3-aldehyde offers a specific method for labeling proteins on their primary amines (the N-terminus and the ε-amine of lysine residues) through reductive amination. The polyethylene glycol (PEG) spacer arm enhances the water solubility of the labeled protein and reduces steric hindrance, improving the accessibility of the biotin moiety to avidin or streptavidin.
This document provides detailed protocols for the labeling of proteins with this compound, purification of the resulting conjugate, and quantification of the degree of biotinylation. Additionally, it presents an example of how biotinylated proteins can be utilized in studying cellular signaling pathways.
Principle of the Method
The labeling reaction proceeds in two steps. First, the aldehyde group of this compound reacts with a primary amine on the protein to form an unstable Schiff base. In the second step, this Schiff base is reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.
Data Presentation
The efficiency of biotinylation can be influenced by several factors, including the concentration of the protein and the biotinylating reagent, the pH of the reaction buffer, and the incubation time and temperature. The following table provides illustrative data on the expected degree of biotinylation for a model protein, Bovine Serum Albumin (BSA), under different molar excess conditions of this compound.
| Protein | Protein Concentration (mg/mL) | Molar Excess of this compound | Degree of Biotinylation (moles of biotin per mole of protein) |
| BSA | 2 | 10-fold | 2 - 4 |
| BSA | 2 | 20-fold | 4 - 6 |
| BSA | 5 | 10-fold | 3 - 5 |
| BSA | 5 | 20-fold | 5 - 8 |
Note: These values are illustrative and the optimal conditions for your specific protein should be determined empirically.
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
This protocol describes the labeling of a protein with this compound via reductive amination.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns (e.g., spin columns)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare the Sodium Cyanoborohydride Solution: Prepare a 1 M stock solution of NaBH₃CN in 10 mM NaOH.
-
Labeling Reaction: a. Add the desired molar excess of the 10 mM this compound solution to the protein solution. A 5- to 10-fold molar excess is generally sufficient for effective conjugation.[1] b. Add the 1 M NaBH₃CN solution to the reaction mixture to a final concentration of 20 mM. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
Protocol 2: Purification of the Biotinylated Protein
This protocol describes the removal of excess biotinylation reagent from the labeling reaction mixture using a spin desalting column.
Materials:
-
Biotinylated protein solution from Protocol 1
-
Spin desalting column
-
Equilibration/Elution Buffer (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Prepare the Spin Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the Column: Add the Equilibration Buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Load the Sample: Carefully apply the biotinylated protein solution to the center of the packed resin bed.
-
Elute the Labeled Protein: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The eluate will contain the purified biotinylated protein.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for determining the degree of biotinylation. HABA binds to avidin, producing a colored complex with an absorbance maximum at 500 nm. Biotin displaces HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Materials:
-
Purified biotinylated protein
-
HABA/Avidin solution (prepared or from a kit)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplate
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-made solution, dissolve HABA and avidin in PBS according to established protocols.
-
Measure Baseline Absorbance: a. For a cuvette-based assay, add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin). b. For a microplate-based assay, add 180 µL of the HABA/Avidin solution to a well and measure the absorbance at 500 nm.
-
Measure Sample Absorbance: a. For the cuvette, add 100 µL of the purified biotinylated protein solution to the HABA/Avidin solution, mix well, and measure the absorbance at 500 nm once the reading stabilizes (A₅₀₀ HABA/Avidin/Sample). b. For the microplate, add 20 µL of the purified biotinylated protein solution, mix, and measure the absorbance at 500 nm.
-
Calculations: a. Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Sample b. Calculate the concentration of biotin (moles/L): Concentration of Biotin = ΔA₅₀₀ / (ε × b) where:
-
ε = Molar extinction coefficient of the HABA/Avidin complex at 500 nm (34,000 M⁻¹cm⁻¹)
-
b = Path length of the cuvette or microplate well in cm c. Calculate the moles of biotin per mole of protein: Moles of Biotin / Mole of Protein = (Concentration of Biotin) / (Concentration of Protein)
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for biotinylating a protein with this compound.
Application in Signaling Pathway Analysis: EGFR Signaling
Biotinylated ligands, such as Epidermal Growth Factor (EGF), can be used to study receptor-ligand interactions and downstream signaling events. For example, biotinylated EGF can be used to pull down the EGF Receptor (EGFR) and its associated signaling partners from cell lysates, allowing for the identification and characterization of the EGFR signalosome.
Caption: Simplified EGFR signaling pathway initiated by biotinylated EGF.
References
Step-by-Step Guide to Cell Surface Protein Biotinylation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and application notes for the biotinylation of cell surface proteins. This technique is a cornerstone for studying protein localization, trafficking, and interactions, and it plays a critical role in the discovery and development of novel therapeutics. By covalently attaching a biotin molecule to proteins on the plasma membrane, researchers can specifically isolate and analyze this crucial subset of the proteome.
Introduction
Cell surface proteins are integral to a vast array of physiological processes, including signal transduction, cell adhesion, and nutrient transport.[1][2][3][4][5] Their accessibility on the outer leaflet of the plasma membrane makes them prime targets for therapeutic intervention. Biotinylation, the process of labeling proteins with biotin, coupled with the high-affinity interaction between biotin and avidin or its derivatives (streptavidin, NeutrAvidin), offers a powerful and versatile method for their study. This method allows for the specific labeling and subsequent isolation of cell surface proteins from the total cellular protein pool.
This guide will detail the experimental workflow for cell surface protein biotinylation, from cell culture to data analysis, and discuss its applications in drug development.
Principle of the Method
The fundamental principle of cell surface protein biotinylation lies in the use of a membrane-impermeable biotinylating reagent. These reagents, typically N-hydroxysuccinimide (NHS) esters of biotin, react with primary amines (the N-terminus and the side chain of lysine residues) on the extracellular domains of proteins. Because the reagent cannot cross the cell membrane, only proteins exposed to the extracellular environment are labeled. Following the labeling reaction, cells are lysed, and the biotinylated proteins are captured using an affinity matrix conjugated with avidin, streptavidin, or NeutrAvidin. The isolated proteins can then be eluted and analyzed by various downstream techniques such as Western blotting or mass spectrometry.
Experimental Workflow Overview
The general workflow for cell surface protein biotinylation is a multi-step process that requires careful attention to detail to ensure specificity and efficiency.
Detailed Protocols
This section provides detailed protocols for the biotinylation of cell surface proteins on both adherent and suspension cells.
Protocol 1: Biotinylation of Adherent Cells
This protocol is adapted for cells grown in monolayer culture.
Materials:
-
Cells: Adherent cells of interest grown to 85-95% confluency.
-
Biotinylation Reagent: EZ-Link™ Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Quenching Buffer: PBS containing 100 mM glycine.
-
Lysis Buffer: RIPA buffer or a buffer containing 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
-
Affinity Matrix: Immobilized NeutrAvidin or Streptavidin Agarose beads.
-
Elution Buffer: SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol (for cleavable biotin).
Procedure:
-
Cell Preparation:
-
Wash the cell monolayer twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
-
Biotinylation:
-
Prepare a fresh solution of the biotinylation reagent in ice-cold PBS at a concentration of 0.25-1.0 mg/mL.
-
Add the biotin solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells on ice for 30 minutes with gentle rocking. The low temperature minimizes membrane trafficking and endocytosis.
-
-
Quenching:
-
Aspirate the biotin solution and wash the cells three times with ice-cold Quenching Buffer.
-
Incubate the cells with the Quenching Buffer for 5-10 minutes on ice during the final wash to ensure all unreacted biotin is neutralized.
-
-
Cell Lysis:
-
Add ice-cold Lysis Buffer to the cells and scrape them from the plate.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Affinity Purification:
-
Equilibrate the NeutrAvidin or Streptavidin beads by washing them twice with Lysis Buffer.
-
Add a defined amount of cell lysate (e.g., 500-1000 µg) to the equilibrated beads.
-
Incubate the mixture overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and remove the supernatant (this is the intracellular fraction).
-
Wash the beads three to five times with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, add SDS-PAGE sample buffer to the beads.
-
Heat the samples at 70-95°C for 10 minutes to elute the biotinylated proteins.
-
-
Analysis:
-
Analyze the eluted proteins (cell surface fraction), the intracellular fraction, and a sample of the total cell lysate by SDS-PAGE and Western blotting.
-
Protocol 2: Biotinylation of Suspension Cells
This protocol is designed for cells grown in suspension culture.
Procedure:
-
Cell Preparation:
-
Harvest the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
-
Biotinylation:
-
Resuspend the cells in ice-cold PBS containing the biotinylation reagent (0.25 mg/mL) at a concentration of approximately 2.5 x 10^7 cells/mL.
-
Incubate on ice for 30 minutes with gentle mixing.
-
-
Quenching:
-
Wash the cells twice with ice-cold Quenching Buffer (PBS with 100 mM glycine), pelleting the cells by centrifugation after each wash.
-
-
Cell Lysis and Downstream Steps:
-
Proceed with cell lysis, protein quantification, affinity purification, washing, elution, and analysis as described in Protocol 1 for adherent cells.
-
Quantitative Data Summary
The efficiency of biotinylation and subsequent protein recovery can be influenced by several factors. The following table summarizes typical quantitative parameters from various protocols.
| Parameter | Recommended Range | Source |
| Cell Density | 85-95% confluency (adherent) or 2.5 x 10^7 cells/mL (suspension) | |
| Biotin Reagent Concentration | 0.25 - 2.5 mg/mL | |
| Incubation Time | 10 - 30 minutes | |
| Incubation Temperature | 4°C or on ice | |
| Quenching Agent Concentration | 100 mM Glycine | |
| Lysate Protein Amount for Pulldown | 500 - 1000 µg | |
| Affinity Bead Volume (50% slurry) | 40 - 50 µL |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution | Source |
| Low yield of biotinylated proteins | Inefficient biotinylation; Insufficient cell number; Poor protein solubilization. | Increase biotin reagent concentration or incubation time; Use more cells; Optimize lysis buffer. | |
| Intracellular proteins in the surface fraction | Cell membrane damage during handling; Biotin reagent is not exclusively membrane-impermeable. | Handle cells gently; Ensure the use of a sulfo-NHS ester biotin reagent; Perform all steps at 4°C. | |
| High background in Western blot | Insufficient washing of beads; Non-specific binding to beads. | Increase the number and duration of washes; Use a different type of affinity bead (e.g., NeutrAvidin). | |
| No signal for the protein of interest | Protein is not expressed on the cell surface; Antibody is not working. | Verify protein localization by other methods (e.g., immunofluorescence); Use a positive control for the antibody. |
Applications in Drug Development
Cell surface protein biotinylation is a valuable tool in various stages of drug discovery and development.
-
Target Identification and Validation: By comparing the surface proteomes of diseased versus healthy cells, novel therapeutic targets can be identified. Biotinylation coupled with mass spectrometry allows for the large-scale identification and quantification of these potential targets.
-
Biomarker Discovery: Proteins that are differentially expressed on the surface of cancer cells or other diseased cells can serve as biomarkers for diagnosis, prognosis, and monitoring treatment response.
-
Antibody-Drug Conjugate (ADC) Development: ADCs are a class of therapeutics where a cytotoxic drug is linked to an antibody that targets a specific cell surface antigen. Biotinylation techniques can be used to study the expression and internalization of these target antigens, which is crucial for the design of effective ADCs.
-
Targeted Drug Delivery: The biotin-avidin interaction can be exploited for targeted drug delivery. Biotinylated drugs or nanoparticles can be targeted to cells that have been engineered to express avidin or streptavidin on their surface, or vice versa.
Conclusion
Cell surface protein biotinylation is a robust and widely applicable technique for the selective isolation and analysis of the surface proteome. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this method in their studies. From basic research into protein function to the development of novel therapeutics, the ability to specifically investigate cell surface proteins is of paramount importance. Careful execution of the described protocols and a thorough understanding of the potential pitfalls will enable researchers to generate high-quality, reproducible data and advance their scientific discoveries.
References
- 1. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 3. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Biotin-PEG3-aldehyde in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Biotin-PEG3-aldehyde is a versatile linker that facilitates the synthesis of ADCs through the formation of a stable covalent bond with an antibody. The aldehyde reactive group allows for site-specific conjugation strategies, leading to more homogeneous and well-defined ADCs.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. It covers the principles of aldehyde-based conjugation, experimental protocols for antibody modification and conjugation, and methods for the characterization of the resulting ADC.
Principle of Aldehyde-Based Conjugation
The aldehyde group of this compound can react with specific nucleophiles on an antibody to form a covalent bond. A common strategy for introducing a reactive partner for the aldehyde on the antibody is through the "aldehyde tag" technology.[1][2] This involves genetically engineering a specific amino acid sequence (e.g., LCTPSR) into the antibody backbone. The formylglycine-generating enzyme (FGE) recognizes this sequence and converts the cysteine residue into a formylglycine (fGly) residue, which contains an aldehyde group.[1][2]
Alternatively, the this compound linker can be modified to contain a hydrazide or aminooxy group, which can then react with an aldehyde group introduced onto the antibody. The reaction between an aldehyde and a hydrazide forms a hydrazone bond, while the reaction with an aminooxy group forms a more stable oxime bond.[3] Oxime linkages are generally preferred due to their enhanced stability under physiological conditions.
The PEG3 spacer in the linker enhances the hydrophilicity of the ADC, which can help to mitigate aggregation and improve solubility. The terminal biotin moiety can be utilized for purification, detection, or as a secondary targeting agent in certain experimental setups.
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification to Introduce an Aldehyde Group
This protocol describes the generation of an aldehyde-tagged antibody using formylglycine-generating enzyme (FGE).
Materials:
-
Antibody containing the LCTPSR recognition sequence
-
Formylglycine-generating enzyme (FGE)
-
Reaction Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM MgCl2, pH 7.4
-
Purification column (e.g., Protein A affinity chromatography)
-
Dialysis buffer: PBS, pH 7.4
Procedure:
-
Enzymatic Reaction:
-
In a suitable reaction vessel, combine the antibody (e.g., at a final concentration of 1-5 mg/mL) and FGE in the reaction buffer. The optimal antibody to FGE ratio should be determined empirically but can start at a 10:1 molar ratio.
-
Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.
-
-
Purification of the Aldehyde-Tagged Antibody:
-
Purify the modified antibody using Protein A affinity chromatography to remove FGE and other reaction components.
-
Elute the antibody according to the manufacturer's protocol.
-
Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.0).
-
Perform buffer exchange into PBS, pH 7.4, using dialysis or a desalting column.
-
-
Characterization:
-
Confirm the conversion of the cysteine to formylglycine using mass spectrometry. An increase in mass of 1 Da is expected for each converted site.
-
Protocol 2: Conjugation of a Drug-Linker Moiety to the Aldehyde-Tagged Antibody
This protocol outlines the conjugation of a drug molecule, pre-functionalized with an aminooxy group, to the aldehyde-tagged antibody via oxime ligation.
Materials:
-
Aldehyde-tagged antibody (from Protocol 1)
-
This compound functionalized with the desired drug and an aminooxy group (Drug-Aminooxy)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Quenching solution: 1 M glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Conjugation Reaction:
-
Dissolve the Drug-Aminooxy compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Add the Drug-Aminooxy stock solution to the aldehyde-tagged antibody in the conjugation buffer. A 5-10 fold molar excess of the Drug-Aminooxy compound over the antibody is a good starting point. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 100 mM to consume any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or HIC.
-
Collect the fractions corresponding to the purified ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC or reverse-phase HPLC (RP-HPLC).
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Data Presentation
The following tables present illustrative quantitative data for an ADC synthesized using an aldehyde-based conjugation strategy. This data is representative of what can be expected but should be empirically determined for each specific ADC.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Result | Method |
| Target DAR | 2.0 | - |
| Achieved Average DAR | 1.9 | HIC-HPLC |
| Percentage of Unconjugated Antibody | < 5% | HIC-HPLC |
| Percentage of DAR=2 Species | > 90% | HIC-HPLC |
| Percentage of Aggregates | < 2% | SEC-HPLC |
Table 2: In Vitro Stability of the ADC
| Condition | Time Point | Average DAR |
| Human Plasma, 37°C | 0 hours | 1.9 |
| 24 hours | 1.9 | |
| 72 hours | 1.8 | |
| 168 hours | 1.8 |
Table 3: In Vitro Cytotoxicity of the ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Drug IC50 (nM) |
| Cell Line A | High | 5.2 | 0.8 |
| Cell Line B | Low | > 1000 | 1.1 |
| Cell Line C | Negative | > 1000 | 0.9 |
Visualizations
Caption: Workflow for ADC synthesis and characterization.
Caption: Oxime ligation reaction for ADC formation.
References
Application Notes and Protocols for Immunoprecipitation of Biotin-PEG3-Aldehyde Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This enrichment allows for the subsequent detection and analysis of the target protein and its binding partners. Labeling a protein of interest with biotin provides a robust and versatile handle for its capture and purification using streptavidin-conjugated beads, which exhibit an exceptionally high affinity for biotin.
This application note provides a detailed protocol for the immunoprecipitation of proteins labeled with Biotin-PEG3-aldehyde. This reagent facilitates the covalent attachment of a biotin moiety to a protein through the reaction of its aldehyde group with primary amines, such as the N-terminus or the side chain of lysine residues, via reductive amination. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the labeled protein and minimizes steric hindrance, thereby improving the efficiency of the subsequent immunoprecipitation.
Principle of the Method
The overall workflow involves two main stages: the covalent labeling of the target protein with this compound and the subsequent capture of the biotinylated protein using streptavidin-coated beads.
-
Protein Labeling via Reductive Amination: The aldehyde group of this compound reacts with a primary amine on the target protein to form an unstable Schiff base. A reducing agent, such as sodium cyanoborohydride, then reduces the Schiff base to form a stable secondary amine linkage, covalently attaching the biotin-PEG3 moiety to the protein.
-
Immunoprecipitation of Biotinylated Protein: The biotinylated protein is then incubated with streptavidin-conjugated beads. The high-affinity interaction between biotin and streptavidin allows for the selective capture of the labeled protein. After a series of washes to remove non-specifically bound proteins, the purified biotinylated protein can be eluted from the beads for downstream analysis.
Experimental Workflow
Caption: Overall experimental workflow for labeling and immunoprecipitation.
Detailed Protocols
Part 1: Protein Labeling with this compound
This protocol describes the labeling of a purified protein in solution.
Materials:
-
Purified protein of interest (1-5 mg/mL)
-
This compound
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Reducing Agent Stock: 1 M Sodium Cyanoborohydride (NaCNBH₃) in 10 mM NaOH (prepare fresh)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Protocol:
-
Buffer Exchange: Ensure the purified protein is in an amine-free buffer, such as MES or HEPES. If necessary, perform a buffer exchange using a desalting column.
-
Prepare Labeling Reaction: In a microcentrifuge tube, combine the following:
-
Protein solution (to a final concentration of 1-5 mg/mL)
-
This compound (add a 20 to 50-fold molar excess over the protein)
-
Reaction Buffer to the desired final volume.
-
-
Initiate Reduction: Add the freshly prepared Sodium Cyanoborohydride stock solution to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted aldehyde groups and the reducing agent.
-
Remove Excess Reagent: Remove unreacted this compound and byproducts by buffer exchanging the labeled protein into a suitable storage buffer (e.g., PBS) using a desalting column.
-
Quantify Labeled Protein: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA). The degree of biotinylation can be assessed using a HABA assay if required.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -80°C for long-term storage.
Part 2: Immunoprecipitation of Biotinylated Protein
This protocol is for the capture of the biotinylated protein from a complex mixture, such as a cell lysate.
Materials:
-
Biotinylated protein from Part 1
-
Cell lysate containing potential interaction partners (optional)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Streptavidin-conjugated magnetic beads or agarose slurry
-
Wash Buffer: Lysis Buffer or a buffer with adjusted stringency (e.g., higher salt concentration).
-
Elution Buffer (choose one based on downstream application):
-
Denaturing Elution: 2X SDS-PAGE sample buffer (for Western blotting).
-
Non-denaturing Elution: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM Biotin.
-
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge
Protocol:
-
Prepare Beads:
-
Resuspend the streptavidin bead slurry.
-
Transfer the desired amount of beads to a new microcentrifuge tube.
-
Wash the beads three times with 1 mL of Lysis Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 1,000 x g) for 1 minute.
-
-
Binding:
-
Add the biotinylated protein to the prepared cell lysate (if studying interactions) or to Lysis Buffer.
-
Add the washed streptavidin beads to the protein sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Carefully remove and discard the supernatant.
-
Add 1 mL of Wash Buffer and resuspend the beads.
-
Incubate for 5 minutes with gentle rotation.
-
Repeat the wash steps for a total of 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant completely.
-
For Denaturing Elution: Add 20-50 µL of 2X SDS-PAGE sample buffer to the beads. Boil the sample at 95-100°C for 5-10 minutes. Pellet the beads, and the supernatant contains the eluted protein ready for SDS-PAGE.
-
For Non-denaturing Elution: Add 50-100 µL of Elution Buffer containing free biotin. Incubate for 30-60 minutes at room temperature with gentle agitation. Pellet the beads, and the supernatant contains the eluted protein. Repeat the elution step for higher recovery.
-
Data Presentation
Table 1: Typical Molar Excess of this compound for Protein Labeling
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Incubation Time |
| 1 mg/mL | 20-fold | 4 hours at RT or O/N at 4°C |
| 5 mg/mL | 50-fold | 2 hours at RT |
Table 2: Binding Capacity of Common Streptavidin Beads
| Bead Type | Manufacturer | Binding Capacity (per mL of slurry) |
| Dynabeads™ MyOne™ Streptavidin C1 | Thermo Fisher Scientific | ~10 µg of biotinylated antibody |
| Streptavidin Agarose Resin | Pierce™ | >12 mg of biotinylated BSA |
| MagStrep "type3" XT beads | IBA | ~3.5 mg of Strep-tag® II fusion protein |
Note: Binding capacity can vary depending on the size and biotinylation degree of the target protein.
Table 3: Comparison of Elution Methods
| Elution Method | Buffer Composition | Conditions | Recovery | Protein State | Downstream Compatibility |
| Denaturing | 2X SDS-PAGE Sample Buffer | 95-100°C for 5-10 min | High | Denatured | Western Blot, some MS |
| Competitive (Biotin) | 10 mM Biotin in neutral buffer | 30-60 min at RT | Moderate to High | Native | Functional assays, MS |
| Harsh (non-denaturing) | 0.1 M Glycine, pH 2.8 | 5-10 min at RT, neutralize immediately | Moderate | May be partially denatured | ELISA, functional assays |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the immunoprecipitation process after the protein has been biotinylated.
Caption: Logical flow of the immunoprecipitation process.
Application Note: Biotin-PEG3-aldehyde for Cell Surface Labeling in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization and quantification of cell populations based on their physical and fluorescent properties. A common application is the analysis of cell surface proteins and glycoproteins, which play critical roles in cell signaling, adhesion, and immune responses. Chemical labeling strategies provide a versatile method to tag and detect specific cell surface components.
This document details the use of biotin-based labeling for flow cytometry, with a primary focus on the specific and efficient targeting of cell surface glycoproteins (sialoglycans) using an aldehyde-reactive biotin probe following mild periodate oxidation. While the probe "Biotin-PEG3-aldehyde" contains an aldehyde, the more established and specific method for glycan analysis involves generating aldehydes on the cell surface first. We will therefore detail this primary method and subsequently discuss the alternative use of aldehyde-bearing probes for labeling protein amine groups.
The primary method involves two key steps:
-
Oxidation: Mild treatment of live cells with sodium periodate (NaIO₄) selectively oxidizes the cis-diol groups on sialic acid residues to generate reactive aldehyde groups.[1][2]
-
Ligation: The newly formed aldehydes are then covalently labeled with a biotin probe that contains an aldehyde-reactive functional group, such as an aminooxy or hydrazide moiety. Aniline is often used as a catalyst to dramatically accelerate this reaction, known as an oxime ligation.[3][4]
-
Detection: The biotinylated cells are subsequently stained with a fluorescently conjugated streptavidin and analyzed by flow cytometry.[5]
This approach allows for the specific analysis of the "sialo-glycoproteome" and can be used to study changes in glycosylation patterns associated with disease, differentiation, or drug treatment.
Principle of Sialoglycan Labeling
The chemical workflow for labeling cell surface sialoglycans is a highly specific and efficient process compatible with living cells. The reaction targets terminal sialic acids, which are abundant on the surface of many mammalian cells.
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Sialoglycans
This protocol describes the labeling of sialic acid residues on live suspension cells for flow cytometry analysis.
A. Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Stock | Storage |
| Sodium Periodate (NaIO₄) | e.g., Sigma-Aldrich | 100 mM stock in DPBS | -20°C |
| Aminooxy-biotin | e.g., Thermo Fisher | 10 mM stock in DMSO or water | -20°C |
| Aniline | e.g., Sigma-Aldrich | 1 M stock in DMSO | 4°C |
| Streptavidin-PE, -APC, or -FITC | e.g., BD Biosciences | Per manufacturer's instructions | 4°C |
| Cell Culture Medium (e.g., RPMI) | Varies | N/A | 4°C |
| DPBS (Ca²⁺/Mg²⁺ free) | Varies | 1X | RT |
| FACS Buffer (DPBS + 2% BSA) | N/A | 1X | 4°C |
| Propidium Iodide or other viability dye | Varies | Per manufacturer's instructions | 4°C |
B. Experimental Procedure
References
Site-Specific Protein Modification Using Biotin-PEG3-aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered biomolecules with enhanced therapeutic properties and advanced research applications. Biotin-PEG3-aldehyde is a versatile reagent that facilitates the targeted covalent attachment of a biotin moiety to a protein of interest. This modification is highly specific for the N-terminal α-amine group under controlled reaction conditions, a process known as reductive amination.
The specificity of this reaction is achieved by leveraging the difference in pKa values between the N-terminal α-amine and the ε-amines of lysine residues. At a mildly acidic pH (typically 5.0-6.5), the N-terminal amine is more readily deprotonated and thus more nucleophilic than the lysine side chains, allowing for a directed reaction with the aldehyde group of the this compound. The initial reaction forms a transient Schiff base, which is then stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield a stable secondary amine linkage.
The inclusion of a polyethylene glycol (PEG) spacer (PEG3) enhances the water solubility of the reagent and the resulting biotinylated protein, reduces steric hindrance, and can help to minimize immunogenicity. The terminal biotin group provides a powerful handle for a wide array of applications, owing to its extraordinarily high affinity for avidin and streptavidin.
This document provides detailed application notes, experimental protocols, and technical data for the site-specific modification of proteins using this compound.
Principle of the Reaction
The site-specific modification of a protein's N-terminus with this compound occurs via a two-step reductive amination process:
-
Schiff Base Formation: The aldehyde group of this compound reacts with the unprotonated primary amine of the protein's N-terminus to form a reversible imine, also known as a Schiff base. This reaction is favored under mildly acidic conditions.
-
Reductive Stabilization: The unstable Schiff base is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to form a stable and irreversible secondary amine bond.
Applications
The site-specific biotinylation of proteins using this compound opens up a multitude of applications in research, diagnostics, and therapeutics.
-
Drug Development and Antibody-Drug Conjugates (ADCs): Site-specific biotinylation allows for the precise attachment of biotin to an antibody. This can be utilized in pre-targeting strategies where a streptavidin-conjugated cytotoxic drug is administered after the biotinylated antibody has localized to the tumor, thereby minimizing off-target toxicity.[1]
-
Protein-Protein Interaction Studies: Biotinylated proteins can be used as "bait" in pull-down assays to identify and isolate interacting partners from complex biological samples like cell lysates.[2] The high affinity of the biotin-streptavidin interaction allows for efficient capture and subsequent analysis by mass spectrometry or Western blotting.
-
Immunoassays: Site-specifically biotinylated antibodies or antigens can be immobilized on streptavidin-coated surfaces for use in various immunoassay formats, such as ELISA, ensuring uniform orientation and potentially improving sensitivity and reproducibility.
-
Targeted Drug Delivery: Biotin can act as a targeting moiety for cells that overexpress the biotin receptor, facilitating the delivery of conjugated therapeutics.[3]
-
Protein Purification: The strong and specific interaction between biotin and avidin/streptavidin provides a robust method for the affinity purification of tagged proteins.[4][5]
Data Presentation
Table 1: Recommended Reaction Conditions for N-Terminal Protein Modification
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 6.5 | Optimal for selective reaction with the N-terminal α-amine. Lower pH can lead to slow reaction rates, while higher pH increases the reactivity of lysine ε-amines, reducing site-specificity. |
| Molar Excess of this compound | 5- to 10-fold | A sufficient excess ensures efficient labeling. Higher excesses may be required for dilute protein solutions but can also increase the risk of non-specific modification and make purification more challenging. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. Room temperature reactions are typically faster. |
| Reaction Time | 2 - 24 hours | The optimal time depends on the reactivity of the protein, temperature, and reactant concentrations. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | A mild reducing agent that is effective at the reaction pH and selectively reduces the Schiff base over the aldehyde. |
Table 2: Troubleshooting Guide for Protein Biotinylation
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH. | Ensure the reaction buffer is within the recommended pH range of 5.0-6.5. |
| Insufficient molar excess of this compound. | Increase the molar excess of the labeling reagent. | |
| Inactive this compound. | Use fresh or properly stored reagent. Aldehydes can be susceptible to oxidation. | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use an amine-free buffer such as MES, HEPES, or phosphate buffer. | |
| Low Protein Recovery | Protein precipitation during the reaction. | Perform the reaction at a lower temperature (4°C). Ensure the final concentration of any organic solvent used to dissolve the reagent is low. |
| Protein degradation. | Add protease inhibitors to the reaction mixture. Reduce reaction time and/or temperature. | |
| Lack of Site-Specificity | Reaction pH is too high. | Lower the pH to the recommended range of 5.0-6.5 to favor N-terminal modification. |
| High molar excess of the labeling reagent. | Reduce the molar excess of this compound. |
Experimental Protocols
Protocol 1: Site-Specific N-Terminal Biotinylation of a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassettes)
-
Reaction buffer (100 mM MES, 150 mM NaCl, pH 6.0)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the reaction buffer.
-
Determine the protein concentration using a suitable method (e.g., A280nm absorbance or BCA assay).
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a fresh stock solution of NaBH₃CN in the reaction buffer (e.g., 100 mM).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the protein solution to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
Gently mix and incubate at room temperature for 1-2 hours to allow for Schiff base formation.
-
Add the NaBH₃CN stock solution to a final concentration of 20 mM.
-
Incubate the reaction at 4°C or room temperature for 2 to 24 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and other reaction components by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm biotinylation and assess the degree of labeling using methods such as:
-
SDS-PAGE: A slight increase in the apparent molecular weight of the biotinylated protein may be observed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass increase corresponding to the addition of the Biotin-PEG3 moiety.
-
HABA Assay: A colorimetric method to quantify the amount of incorporated biotin.
-
-
Protocol 2: Pull-Down Assay to Identify Protein Interactors
Materials:
-
Biotinylated "bait" protein
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)
-
Primary and secondary antibodies for Western blot analysis
Procedure:
-
Preparation of Cell Lysate:
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Binding of Bait Protein to Beads:
-
Incubate the biotinylated bait protein with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove any unbound bait protein.
-
-
Interaction with Prey Proteins:
-
Add the cell lysate to the beads coupled with the biotinylated bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-protein interactions.
-
As a negative control, use beads without the bait protein or with a non-relevant biotinylated protein.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Boiling the beads in SDS-PAGE sample buffer.
-
Incubating the beads with an excess of free biotin to competitively elute the biotinylated protein and its interactors.
-
-
-
Analysis:
-
Analyze the eluted proteins by:
-
SDS-PAGE and Western Blotting: To detect specific interacting proteins using antibodies.
-
Mass Spectrometry: To identify a broader range of interacting partners.
-
-
Mandatory Visualization
Caption: Experimental workflow for site-specific protein biotinylation.
Caption: Using a biotinylated EGFR in a pull-down assay to study its signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Biotin-PEG3-aldehyde for Labeling of Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Biotin-PEG3-aldehyde in the labeling of proteins and antibodies. Contrary to applications involving the labeling of oxidized glycoproteins, this compound is expertly designed for the covalent attachment of biotin to primary amine groups present on proteins, such as the side chain of lysine residues. This process, known as reductive amination, offers a robust and reliable method for biotinylating proteins for a variety of downstream applications, including protein purification, immobilization, and the detection of protein-protein interactions.
Introduction
This compound is a versatile biotinylation reagent that contains a terminal aldehyde group. This functional group readily reacts with primary amines on proteins and other biomolecules to form an initial, unstable Schiff base. Subsequent reduction of this intermediate with a mild reducing agent, such as sodium cyanoborohydride, results in a stable, covalent secondary amine bond. The inclusion of a polyethylene glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting biotinylated protein, and also minimizes steric hindrance associated with the binding of biotin to avidin or streptavidin.
This methodology is particularly advantageous for labeling antibodies and other proteins where maintaining biological activity is crucial. The resulting biotinylated proteins are valuable tools in various research and drug development applications, including immunoassays, affinity chromatography, and pull-down assays for the identification of binding partners.
Chemical Properties and Reaction Mechanism
This compound facilitates the biotinylation of proteins through a two-step reductive amination process.
Step 1: Schiff Base Formation The aldehyde group of this compound reacts with a primary amine on the protein (e.g., the ε-amine of a lysine residue) to form a Schiff base. This reaction is reversible.
Step 2: Reductive Amination A reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is introduced to selectively reduce the Schiff base, forming a stable secondary amine linkage. This covalent bond permanently attaches the biotin-PEG3 moiety to the protein.
Figure 1. Reaction mechanism of protein biotinylation using this compound.
Experimental Protocols
Protocol for Biotinylation of Antibodies
This protocol describes the biotinylation of an antibody at a starting concentration of 1-5 mg/mL.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.
-
-
Preparation of Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 M stock solution of Sodium Cyanoborohydride in 1 M NaOH. Immediately before use, dilute to 50 mM in the Reaction Buffer. Caution: Sodium cyanoborohydride is toxic. Handle with appropriate safety precautions.
-
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. Mix gently by inverting the tube.
-
Immediately add the 50 mM sodium cyanoborohydride solution to a final concentration of 1 mM.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rocking.
-
-
Reaction Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Biotinylated Antibody:
-
Remove excess, unreacted biotinylation reagent and quenching buffer by dialysis against PBS or by using a desalting column equilibrated with PBS.
-
-
Quantification and Storage:
-
Determine the protein concentration of the purified biotinylated antibody using a standard protein assay (e.g., BCA assay).
-
Determine the degree of biotinylation using the HABA assay (see Protocol 3.2).
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.
-
Table 1: Recommended Molar Excess of this compound for Antibody Labeling
| Molar Excess of this compound to Antibody | Expected Degree of Labeling (Biotin:Antibody) | Notes |
| 5:1 | 1-3 | Low degree of labeling, suitable for applications sensitive to antibody modification. |
| 10:1 | 3-5 | Moderate degree of labeling, suitable for most applications. |
| 20:1 | 5-8 | High degree of labeling, for applications requiring strong signal amplification. |
Protocol for Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the degree of biotinylation.[1][2][3]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
PBS (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Add 900 µL of the HABA/Avidin solution to a cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀). This is the baseline reading.
-
-
Measure Sample Absorbance:
-
Add 100 µL of the biotinylated protein sample to the cuvette containing the HABA/Avidin solution.
-
Mix gently and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm. This is the final reading.
-
-
Calculate the Degree of Biotinylation:
-
Calculate the change in absorbance (ΔA₅₀₀) = Baseline A₅₀₀ - Final A₅₀₀.
-
The concentration of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹).[4]
-
The moles of biotin per mole of protein can then be determined from the biotin concentration and the protein concentration.
-
Application: Pull-Down Assay for Protein-Protein Interaction Studies
Biotinylated proteins are powerful tools for identifying and characterizing protein-protein interactions.[5] A biotinylated "bait" protein can be immobilized on streptavidin-coated beads to capture its interacting "prey" proteins from a cell lysate.
Figure 2. Workflow for a pull-down assay using a biotinylated bait protein.
Protocol for Pull-Down Assay
Materials:
-
Biotinylated bait protein
-
Streptavidin-coated magnetic beads
-
Cell lysate containing potential prey proteins
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Immobilization of Bait Protein:
-
Resuspend the streptavidin beads in Wash Buffer.
-
Add the biotinylated bait protein to the beads and incubate for 1 hour at 4°C with rotation.
-
Wash the beads three times with Wash Buffer to remove unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For identification of unknown interacting proteins, the eluted sample can be analyzed by mass spectrometry.
-
Applications in Drug Development
Biotinylated antibodies and proteins have significant applications in the field of drug development.
-
Antibody-Drug Conjugates (ADCs): Biotinylation can be used in the development and purification of ADCs. The biotin tag allows for efficient capture and purification of the conjugated antibody.
-
Immunoassays: Biotinylated antibodies are widely used in various immunoassay formats, such as ELISA, for the detection and quantification of target antigens.
-
Pharmacokinetic Studies: Biotinylated drugs or antibodies can be used to study their distribution, metabolism, and excretion in vivo.
-
Target Identification and Validation: Pull-down assays using biotinylated small molecules or proteins can be employed to identify their cellular targets.
Table 2: Quantitative Data Summary for Biotinylation and Pull-Down Assays
| Parameter | Typical Value/Range | Reference |
| Biotinylation | ||
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | |
| Reaction Time | 1-2 hours | |
| Degree of Labeling (HABA Assay) | 1-8 biotins/protein | |
| Pull-Down Assay | ||
| Bait Protein Concentration | 1-10 µg per pull-down | |
| Cell Lysate Protein Concentration | 0.5-1 mg per pull-down | |
| Incubation Time (Bait-Prey) | 2-4 hours |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inactive this compound | Use fresh, anhydrous DMSO to prepare the stock solution. Store the stock solution properly. |
| Presence of primary amines in the buffer | Perform buffer exchange to an amine-free buffer before the reaction. | |
| Suboptimal pH | Ensure the reaction pH is between 7.2 and 7.5. | |
| High Background in Pull-Down Assay | Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Non-specific binding to beads | Pre-clear the cell lysate with unconjugated streptavidin beads before incubation with the bait-bound beads. | |
| No Prey Protein Detected | Weak or transient interaction | Optimize binding conditions (e.g., lower temperature, shorter incubation time). Consider cross-linking strategies. |
| Low abundance of prey protein | Increase the amount of cell lysate used. | |
| Inactive bait protein | Confirm the activity of the biotinylated bait protein. |
Conclusion
This compound is a valuable reagent for the efficient and reliable biotinylation of proteins and antibodies via reductive amination. The resulting biotinylated biomolecules are suitable for a wide range of applications in research and drug development, from affinity purification and immunoassays to the exploration of complex protein-protein interaction networks. The protocols and data presented here provide a comprehensive guide for the successful implementation of this technology.
References
Application Notes and Protocols for Ligand Immobilization using Biotin-PEG3-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of ligands, such as proteins, antibodies, or small molecules, onto surfaces is a cornerstone of modern life sciences research and drug development. This process is fundamental for a wide range of applications, including biosensors, immunoassays, cell adhesion studies, and high-throughput screening. Biotin-PEG3-aldehyde is a heterobifunctional linker that offers a robust and versatile method for covalently attaching biotin to amine-functionalized surfaces. The biotin moiety provides a highly specific and strong binding site for streptavidin or avidin, which can then be used to capture biotinylated ligands. The polyethylene glycol (PEG) spacer minimizes steric hindrance and reduces non-specific binding, thereby enhancing the accessibility and functionality of the immobilized ligand.[1]
This document provides detailed application notes and experimental protocols for the immobilization of ligands on surfaces using this compound. It covers surface preparation, linker conjugation, and subsequent ligand capture, along with methods for characterization.
Principle of the Method
The immobilization strategy involves a multi-step process that leverages the specific reactivities of the functional groups involved:
-
Surface Preparation : The substrate (e.g., glass, silicon, gold) is first functionalized to present primary amine groups (-NH2) on its surface.
-
Biotinylation of the Surface : The amine-functionalized surface is then reacted with this compound. The aldehyde group (-CHO) of the linker forms a Schiff base with the surface amine groups, which is subsequently reduced to a stable secondary amine bond.
-
Streptavidin/Avidin Binding : The biotinylated surface is incubated with streptavidin or avidin, which binds with high affinity to the immobilized biotin.
-
Ligand Immobilization : Finally, the biotinylated ligand of interest is introduced and captured by the surface-bound streptavidin/avidin.
This modular approach allows for a controlled and oriented immobilization of ligands, which is crucial for maintaining their biological activity.
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Surfaces using (3-Aminopropyl)triethoxysilane (APTES)
This protocol describes the functionalization of silicon-based surfaces (e.g., glass slides, silicon wafers) with APTES to introduce primary amine groups.
Materials:
-
Silicon-based substrates
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Surface Cleaning : Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.[2]
-
Rinsing : Thoroughly rinse the substrates with copious amounts of DI water and then with ethanol.
-
Drying : Dry the substrates under a stream of nitrogen gas and then bake at 110°C for 30 minutes.
-
Silanization : Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the dried substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Washing : Rinse the substrates with toluene, followed by ethanol, and finally with DI water to remove excess unbound APTES.
-
Curing : Dry the amine-functionalized substrates under a stream of nitrogen gas and then cure in an oven at 110°C for 1 hour.
-
Storage : Store the amine-functionalized surfaces in a desiccator until further use.
Protocol 2: Immobilization of this compound on Amine-Functionalized Surfaces
This protocol details the covalent attachment of this compound to the prepared amine-functionalized surface.
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.5)[3]
-
Sodium cyanoborohydride (NaCNBH₃) solution (50 mM in 0.1 M NaOH) (Caution: Toxic. Handle with care.)
-
Washing buffer (e.g., Phosphate Buffered Saline - PBS)
-
Deionized (DI) water
Procedure:
-
Prepare this compound Solution : Dissolve this compound in the amine-free reaction buffer to a final concentration of 5-10 mg/mL.[3]
-
Reaction : Immerse the amine-functionalized substrates in the this compound solution. A 5- to 10-fold molar excess of the aldehyde over the estimated surface amine groups is recommended for sufficient conjugation.[3] Incubate for 2-4 hours at room temperature with gentle agitation.
-
Reduction of Schiff Base : Add sodium cyanoborohydride solution to the reaction mixture to a final concentration of 5 mM. Continue the incubation for another 30 minutes at room temperature. This step reduces the initially formed Schiff base to a stable secondary amine linkage.
-
Washing : Remove the substrates from the reaction solution and wash them thoroughly with the reaction buffer, followed by PBS, and finally with DI water to remove any unbound linker and by-products.
-
Drying : Dry the biotinylated surfaces under a stream of nitrogen gas.
-
Storage : The biotinylated surfaces can be stored in a desiccator at 4°C for several weeks.
Protocol 3: Immobilization of a Biotinylated Antibody via Streptavidin Linkage
This protocol describes the final steps of immobilizing a biotinylated antibody onto the prepared biotinylated surface through a streptavidin bridge.
Materials:
-
Biotinylated surface (from Protocol 2)
-
Streptavidin solution (1 mg/mL in PBS)
-
Biotinylated antibody solution (e.g., 100 µg/mL in PBS with 0.1% BSA)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Washing buffer (e.g., PBS with 0.05% Tween-20 - PBST)
Procedure:
-
Streptavidin Binding : Immerse the biotinylated surface in the streptavidin solution and incubate for 1 hour at room temperature with gentle agitation.
-
Washing : Wash the surface three times with PBST for 5 minutes each to remove unbound streptavidin.
-
Blocking : Immerse the surface in blocking buffer for 30 minutes at room temperature to block any remaining non-specific binding sites.
-
Ligand Immobilization : Immerse the streptavidin-coated surface in the biotinylated antibody solution and incubate for 1-2 hours at room temperature.
-
Final Washing : Wash the surface three times with PBST for 5 minutes each to remove the unbound biotinylated antibody.
-
Storage : The surface with the immobilized antibody should be stored in PBS at 4°C and used as soon as possible.
Characterization and Data Presentation
The success of each immobilization step should be verified using appropriate surface characterization techniques.
Characterization Techniques:
-
Contact Angle Goniometry : To verify changes in surface hydrophilicity after each modification step.
-
X-ray Photoelectron Spectroscopy (XPS) : To confirm the elemental composition and chemical state of the surface at each stage.
-
Atomic Force Microscopy (AFM) : To visualize the surface topography and roughness.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) : To quantify the mass and viscoelastic properties of the adsorbed layers in real-time.
-
Surface Plasmon Resonance (SPR) : To monitor the binding events and determine the kinetics of interaction and surface density of immobilized molecules.
Quantitative Data Summary:
The following tables provide representative data that can be obtained from the characterization of the immobilization process.
| Step | Surface | Contact Angle (°) | N (1s) Atomic % (from XPS) | C (1s) Atomic % (from XPS) |
| 1 | Bare Silicon | 20 ± 2 | 0 | 15 ± 2 |
| 2 | Amine-functionalized | 65 ± 3 | 5 ± 1 | 25 ± 3 |
| 3 | Biotinylated | 75 ± 4 | 7 ± 1 | 40 ± 4 |
| 4 | Streptavidin-coated | 55 ± 3 | 10 ± 2 | 50 ± 5 |
Table 1: Representative changes in surface properties at different stages of functionalization.
| Parameter | Site-Specific Biotinylation | Random Biotinylation |
| Biotin-to-Antibody Ratio | 1.9 ± 0.3 | 5.0 ± 0.6 |
| Antigen Binding Capacity (ng/cm²) | 150 ± 15 | 50 ± 8 |
| Limit of Detection (ng/mL) | 0.5 | 1.5 |
Table 2: Comparison of immobilization efficiency and functionality for site-specifically versus randomly biotinylated antibodies. Data adapted from a study on enzyme-mediated site-specific biotinylation.
Visualizations
Experimental Workflow Diagram
Chemical Reaction Pathway
Signaling Pathway Analogy
References
Troubleshooting & Optimization
Optimizing reaction buffer pH for Biotin-PEG3-aldehyde conjugation
This guide provides in-depth technical support for optimizing the reaction buffer pH for conjugating Biotin-PEG3-aldehyde to primary amines on proteins, antibodies, and other molecules via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction pH for this compound conjugation?
The optimal pH for conjugating this compound to a primary amine is typically in the range of pH 6.0 to 7.5 . However, the ideal pH for any specific protein or molecule must be determined empirically. This range represents a critical balance between having a chemically reactive amine group and promoting the necessary steps of the reaction. Some protocols may recommend a more acidic environment, such as pH 5.0-6.5, to facilitate the key intermediate step.[1][2]
Q2: Why is the buffer pH so critical for this reaction?
The reaction, known as reductive amination, involves two key steps, both of which are highly pH-dependent:
-
Schiff Base Formation: The aldehyde group on the biotin reagent reacts with a primary amine on the target molecule (e.g., a lysine residue on a protein) to form an intermediate called a Schiff base. This step requires a deprotonated (nucleophilic) amine to attack the aldehyde. At a pH that is too low (e.g., <5), the amine becomes protonated (-NH3+) and is no longer reactive.[1]
-
Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is used to convert the unstable Schiff base into a stable, covalent secondary amine bond.[2] This reduction is most efficient under mildly acidic conditions (around pH 6) which favor the formation of the "iminium ion," the species that is most rapidly reduced by NaBH₃CN.[3]
Therefore, the chosen pH must be high enough to ensure a sufficient population of deprotonated amines but low enough to catalyze Schiff base formation and ensure the reducing agent works efficiently.
Q3: What happens if my reaction pH is too low or too high?
-
Too Low (pH < 5.0): Most of the primary amines on your protein will be protonated (-NH₃⁺). This prevents them from acting as nucleophiles, and the initial step of the reaction will not proceed.
-
Too High (pH > 8.5): While the amines are reactive, the formation of the Schiff base intermediate can be slow due to insufficient acid catalysis. Furthermore, high pH can potentially lead to side reactions or compromise the stability of your target protein.
Q4: Which buffer should I use for the conjugation reaction?
The choice of buffer is as important as the pH. Crucially, you must avoid buffers containing primary amines , such as Tris (Tris-HCl) or Glycine. These buffers will compete with your target molecule for reaction with the this compound, drastically reducing your conjugation efficiency.
Recommended buffers that are compatible with this chemistry are summarized in the table below. It is best to choose a buffer whose pKa is within one pH unit of your target reaction pH.
| Buffer System | pKa (at 25°C) | Useful pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Excellent for reactions in the slightly acidic range. |
| Phosphate (PBS) | 7.20 (pKa2) | 6.5 - 7.5 | Widely used and mimics physiological conditions. |
| HEPES | 7.55 | 6.8 - 8.2 | A common and robust biological buffer. |
| Borate | 9.24 (pKa2) | 8.0 - 9.0 | Can be used, but may be less efficient for this reaction. |
Q5: My protein precipitated during the reaction. What went wrong?
Protein precipitation during conjugation is often related to the buffer conditions. The most common cause is that the reaction pH is too close to the protein's isoelectric point (pI), the pH at which the protein has no net charge and is least soluble. Before starting the conjugation, verify that your protein is soluble and stable in the chosen buffer and pH. If precipitation occurs, try adjusting the pH further away from the pI.
Troubleshooting Guide
Low yield or inconsistent results are common challenges. Use this guide to troubleshoot your experiment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | 1. Suboptimal pH: The reaction is outside the optimal pH 6.0-7.5 range. 2. Competing Buffer: Use of an amine-containing buffer (e.g., Tris, Glycine). 3. Inefficient Reduction: The reducing agent (NaBH₃CN) is old or was handled improperly. 4. Insufficient Reagents: Molar excess of biotin reagent is too low. | 1. Perform a pH scouting experiment to find the optimal pH for your specific protein (see protocol below). 2. Perform a buffer exchange into a non-amine buffer like PBS, MES, or HEPES before starting the reaction. 3. Use a fresh vial of high-quality NaBH₃CN. 4. Increase the molar excess of this compound (a 5- to 10-fold molar excess is a good starting point). |
| Inconsistent Results Between Batches | 1. Reaction Incompleteness: Reaction time is too short. 2. Inefficient Purification: Incomplete removal of unreacted biotin reagent after conjugation. 3. Variable Protein Purity: Contaminants in the protein preparation are interfering with the reaction. | 1. Increase the incubation time (e.g., from 2 hours to 4 hours, or perform overnight at 4°C). 2. Use a desalting column or extend dialysis time to ensure all excess biotin is removed. 3. Assess protein purity by SDS-PAGE before biotinylation to ensure consistency. |
| Loss of Protein Activity | 1. Modification of Critical Residues: The conjugation has modified lysine residues essential for the protein's function. 2. Denaturation: The buffer pH or other reaction conditions have caused the protein to denature. | 1. Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. 2. Confirm protein stability in the chosen buffer system before proceeding with the full reaction. Consider adding stabilizing agents like glycerol if compatible. |
Experimental Protocols
Protocol: pH Scouting for Optimal Biotinylation
This protocol describes a small-scale experiment to determine the optimal buffer pH for your specific protein.
1. Reagent Preparation:
- Protein Solution: Prepare your protein in a storage buffer (e.g., PBS) at a known concentration (e.g., 2 mg/mL).
- Reaction Buffers: Prepare a set of 0.1 M amine-free buffers covering a range of pH values. For example:
- 0.1 M MES, pH 6.0
- 0.1 M Sodium Phosphate, pH 6.5
- 0.1 M PBS, pH 7.2
- 0.1 M HEPES, pH 7.5
- This compound Solution: Dissolve the reagent in DMSO or water to create a 10 mM stock solution.
- Reducing Agent Solution: Prepare a 5 M solution of sodium cyanoborohydride (NaBH₃CN) in 1 M NaOH. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions in a fume hood.
2. Reaction Setup:
- For each pH condition, set up a separate microcentrifuge tube.
- To each tube, add your protein solution and an equal volume of the corresponding 2X reaction buffer to achieve a final protein concentration of 1 mg/mL.
- Add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
- Add 1 µL of 5 M NaBH₃CN for every 1 mL of reaction mixture.
3. Incubation and Quenching:
- Incubate all reactions for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM. This will react with any excess aldehyde reagent.
4. Purification and Analysis:
- Remove the excess, unreacted biotin by using a desalting column (e.g., SpinOUT™ GT-600) or by dialysis against PBS.
- Analyze the degree of biotinylation for each pH condition using a suitable method, such as a HABA assay, SDS-PAGE followed by streptavidin-HRP western blot, or mass spectrometry, to identify the pH that yielded the highest conjugation efficiency.
Visualizations
Caption: Standard experimental workflow for this compound conjugation.
Caption: Logical relationship between pH and key factors in reductive amination.
References
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent protein aggregation during biotinylation experiments.
Troubleshooting Guide: Protein Aggregation Issues
Issue: My protein precipitated out of solution during the biotinylation reaction.
This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot and prevent protein precipitation.
Possible Cause 1: Over-Biotinylation
Excessive labeling can alter the protein's isoelectric point and surface charge, leading to reduced solubility and aggregation.[1]
-
Solution: Optimize the molar ratio of the biotinylation reagent to your protein. Start with a lower ratio and perform a titration to find the optimal balance between labeling efficiency and protein stability. It is advisable to aim for a stoichiometry of 1:1 (1 biotin molecule per protein molecule) initially.[2]
Possible Cause 2: Inappropriate Buffer Conditions
The pH and composition of your reaction buffer are critical for maintaining protein stability.
-
Solution:
-
pH: Ensure the buffer pH is optimal for both the protein's stability and the biotinylation reaction. For NHS-ester reactions, a pH range of 7-9 is generally recommended.[2][3][4] However, if your protein is unstable at a higher pH, a buffer closer to physiological pH (7.4) may be necessary, though the reaction might be slower. Avoid using a buffer pH that is close to your protein's isoelectric point (pI), as this is where proteins are least soluble.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, when using amine-reactive biotinylation reagents like NHS esters, as they will compete with the reaction. Phosphate-buffered saline (PBS) or HEPES are generally suitable alternatives. For reactions involving EDC to label carboxyl groups, avoid buffers containing both primary amines and carboxyls; MES buffer is a good choice in this case.
-
Possible Cause 3: Hydrophobicity of the Biotinylation Reagent
Some biotinylation reagents are hydrophobic and can cause aggregation, especially when labeling hydrophobic regions of a protein.
-
Solution: Use a biotinylation reagent with a hydrophilic spacer arm, such as one containing polyethylene glycol (PEG). PEGylated reagents can improve the solubility of the biotinylated protein and reduce aggregation.
Possible Cause 4: High Protein Concentration
High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
Solution: Perform the biotinylation reaction at a lower protein concentration (e.g., 1-5 mg/mL). If a high final concentration is required, consider concentrating the protein after the biotinylation and purification steps.
Possible Cause 5: Reaction Temperature
Higher temperatures can sometimes promote protein unfolding and aggregation.
-
Solution: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. This can help to slow down both the labeling reaction and potential aggregation processes.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe protein precipitation?
A1: Immediately after the reaction, centrifuge the solution to pellet the aggregated protein. You can then analyze the supernatant to determine the concentration of the remaining soluble, biotinylated protein. To prevent this in future experiments, you should optimize your reaction conditions, starting with the biotin-to-protein molar ratio.
Q2: How can I determine the degree of biotinylation?
A2: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward method to estimate the molar ratio of biotin to your protein. This assay is based on the displacement of HABA from avidin by biotin, which results in a measurable change in absorbance at 500 nm.
Q3: Can I add any stabilizers to my reaction to prevent aggregation?
A3: Yes, adding certain excipients can help stabilize your protein. Consider including:
-
Glycerol: At concentrations of 5-20%, glycerol can act as a cryoprotectant and stabilizer.
-
Sugars: Sucrose or trehalose can also have a stabilizing effect.
-
Amino Acids: Arginine and glutamic acid can help to increase protein solubility.
-
Non-denaturing detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize proteins prone to aggregation.
Q4: My protein is stable in Tris buffer. How can I perform an amine-reactive biotinylation?
A4: You will need to exchange the buffer before starting the biotinylation reaction. This can be done through dialysis, diafiltration, or by using a desalting column to exchange the Tris buffer for an amine-free buffer like PBS or HEPES.
Q5: What are the key differences between NHS-ester and EDC/NHS biotinylation chemistries?
A5:
-
NHS-ester chemistry targets primary amines (lysine residues and the N-terminus) on the protein. This is the most common method for protein biotinylation.
-
EDC/NHS chemistry targets carboxyl groups (aspartic and glutamic acid residues and the C-terminus). This is a useful alternative if the primary amines are essential for the protein's function or if you want to label a different site on the protein.
Experimental Protocols
Protocol 1: Standard NHS-Ester Biotinylation of a Protein
This protocol is a general guideline for labeling proteins with an amine-reactive NHS-ester of biotin.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF (if the NHS-ester is not water-soluble)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein: Dissolve or dialyze your protein into an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or water (for sulfo-NHS esters) to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 5 to 20-fold molar excess of the dissolved biotin reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or by dialyzing against a suitable storage buffer.
Protocol 2: HABA Assay for Determining Degree of Biotinylation
This protocol allows for the quantification of biotin incorporation.
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized.
-
Calculate Degree of Biotinylation: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹) to calculate the moles of biotin.
Data Presentation
Table 1: Recommended Starting Molar Ratios of Biotin Reagent to Protein
| Target Degree of Labeling | Molar Excess of Biotin Reagent |
| Low (1-3 biotins/protein) | 5-10 fold |
| Moderate (4-6 biotins/protein) | 10-20 fold |
| High (>7 biotins/protein) | 20-50 fold |
Note: These are starting recommendations. The optimal ratio should be determined empirically for each protein.
Table 2: Common Buffers for Biotinylation Chemistries
| Biotinylation Chemistry | Recommended Buffers | Buffers to Avoid | Optimal pH Range |
| Amine-Reactive (NHS-Ester) | PBS, HEPES, Bicarbonate | Tris, Glycine, other primary amine-containing buffers | 7.0 - 9.0 |
| Carboxyl-Reactive (EDC) | MES | Tris, Glycine, Acetate, Citrate, Phosphate | 4.5 - 6.0 |
Visualizations
Caption: A typical workflow for protein biotinylation experiments.
Caption: Chemical reaction of amine-reactive NHS-ester biotinylation.
References
How to remove excess Biotin-PEG3-aldehyde after labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Biotin-PEG3-aldehyde. It covers the essential post-labeling step of removing excess, unreacted reagent to ensure the purity of your biotinylated molecule for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after labeling?
A1: Removing excess, unconjugated this compound is crucial for several reasons. Firstly, the free biotin will compete with your biotinylated protein for binding sites on avidin or streptavidin-based detection reagents, leading to significantly reduced signal or inaccurate quantification in assays like ELISAs, Western blots, or pull-downs.[1] Secondly, the unreacted aldehyde groups can non-specifically react with other primary amines in your system, potentially causing unwanted crosslinking or background signal.[2] Finally, for accurate determination of the degree of labeling, free biotin must be removed.[3]
Q2: What are the common methods for removing small molecules like this compound from my labeled protein?
A2: The most common methods leverage the significant size difference between the small molecule reagent and the much larger labeled protein. These techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid method that separates molecules based on size. It is highly effective for removing small molecules from proteins.[1]
-
Dialysis: A gentle but time-consuming method where the reaction mixture is placed in a semi-permeable membrane, allowing small molecules to diffuse out into a large volume of buffer.
-
Ultrafiltration/Spin Columns: Uses a centrifugal force to push buffer and small molecules through a membrane with a specific molecular weight cutoff (MWCO), retaining the larger, labeled protein.
-
Aldehyde Scavenger Resins: These are solid-phase supports with functional groups (like hydrazines or amines) that specifically react with and capture excess aldehydes from the solution.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on your sample volume, protein concentration, stability, and the required final purity.
-
For small sample volumes (< 0.5 mL) and rapid cleanup, spin desalting columns are often ideal.
-
For larger sample volumes (> 2 mL) where time is not a critical factor and gentle handling is required, dialysis is a robust option.
-
If your protein is very concentrated and you also need to concentrate the sample, ultrafiltration (spin filters) is a good choice.
-
If you need to ensure the complete removal of all reactive aldehydes, using an aldehyde scavenger resin can be a highly specific and effective step.
See the workflow diagram below for a visual guide to selecting the appropriate method.
Q4: Can I quench the reaction before purification? If so, how?
A4: Yes, quenching the reaction is a highly recommended step to stop the labeling process and deactivate any remaining reactive aldehyde groups. This is typically done by adding a buffer that contains a high concentration of primary amines, such as Tris or glycine, which will react with and consume the excess this compound. A common final concentration for quenching is 20-50 mM Tris or glycine.
Q5: My protein has precipitated after the labeling and/or purification steps. What went wrong?
A5: Protein precipitation is often a sign of over-labeling. Attaching too many biotin molecules can alter the protein's surface charge and increase its hydrophobicity, leading to insolubility and aggregation. To solve this, reduce the molar excess of the this compound reagent used in the reaction. It is recommended to perform a titration experiment to find the optimal molar ratio of biotin reagent to your protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of labeled protein | Protein sticking to the purification device: This is common with spin filters or desalting columns, especially at low protein concentrations. | - Ensure your protein concentration is within the recommended range for the device. - Consider using low-protein-binding membranes or columns. - For very small amounts of precious protein, dialysis may offer higher recovery despite being slower. |
| Over-labeling causing precipitation: Insoluble protein aggregates are lost during centrifugation or filtration steps. | - Reduce the molar excess of this compound in the labeling reaction. - Confirm protein solubility in the chosen reaction buffer before starting. | |
| Inconsistent results between batches | Incomplete removal of free biotin: Residual free biotin competes in downstream applications, causing variability. | - Increase the efficiency of your removal step. For dialysis, use more buffer changes and a longer duration. For desalting columns, ensure you are using the correct sample volume for optimal separation. - Always quench the reaction with Tris or glycine before purification. |
| Hydrolysis of the labeling reagent: Biotinylation reagents can be sensitive to moisture. | - Prepare the this compound solution immediately before use. Do not store it in solution. | |
| High non-specific binding in downstream assays | Unquenched, free aldehyde reagent: Excess this compound was not fully removed or quenched and is reacting with other components in your assay. | - Ensure the quenching step is performed effectively with a sufficient excess of an amine-containing buffer (e.g., Tris). - Improve the purification step to ensure complete removal of the excess reagent. Consider a two-step process, such as a desalting column followed by a scavenger resin. |
| Over-biotinylation of the protein: The protein itself may become "sticky" and bind non-specifically to surfaces. | - Decrease the biotin-to-protein molar ratio in the labeling reaction. - Include a blocking agent (like BSA) in your downstream assay buffers. |
Comparison of Removal Methods
| Method | Typical Protein Recovery | Speed | Recommended Scale | Key Advantages | Key Disadvantages |
| Size Exclusion / Desalting | >90% | Fast (5-10 min) | 50 µL - 4 mL | High recovery, rapid, removes other small molecules (e.g., salts). | Can dilute the sample; column choice is critical. |
| Dialysis | >90% | Very Slow (12-48 h) | 0.1 mL - 100+ mL | Gentle, high recovery, also performs buffer exchange. | Time-consuming, requires large volumes of buffer. |
| Ultrafiltration / Spin Filters | 80-95% | Fast (15-30 min) | 100 µL - 20 mL | Concentrates the sample, rapid, effective removal. | Potential for protein loss due to membrane binding. |
| Aldehyde Scavenger Resin | >90% | Moderate (1-2 h) | Any | Highly specific for aldehydes, ensures removal of reactive groups. | Does not remove other small molecules, requires an additional separation step (filtration/centrifugation). |
Experimental Protocols
Protocol 1: Removal by Spin Desalting Column
This protocol is ideal for rapid cleanup of sample volumes between 100 µL and 0.5 mL.
-
Quench Reaction: Add 1 M Tris-HCl (pH 7.4) to the labeling reaction to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Prepare Column: Remove the desalting column's bottom closure and place it in a collection tube.
-
Equilibrate: Centrifuge the column at 1,500 x g for 2 minutes to remove the storage buffer. Place the column in a new collection tube, add 500 µL of your desired final buffer (e.g., PBS), and centrifuge again at 1,500 x g for 2 minutes. Discard the flow-through. Repeat this step once more.
-
Load Sample: Place the equilibrated column into a new, clean collection tube. Slowly apply the quenched reaction mixture to the center of the resin bed.
-
Elute Protein: Centrifuge the column for 2 minutes at 1,500 x g. The collected flow-through contains your purified, biotinylated protein. The excess this compound remains in the column resin.
Protocol 2: Removal by Dialysis
This method is suitable for larger volumes and for proteins that are sensitive to centrifugation or resin interactions.
-
Quench Reaction: Add 1 M Glycine (pH 7.5) to the labeling reaction to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Prepare Dialysis Cassette: Select a dialysis cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein (e.g., 10K MWCO for a 50 kDa protein). Hydrate the membrane according to the manufacturer's instructions.
-
Load Sample: Inject your quenched reaction mixture into the dialysis cassette, removing any trapped air.
-
Perform Dialysis: Place the cassette in a beaker containing a large volume (at least 100 times the sample volume) of your desired buffer (e.g., PBS). Stir the buffer gently with a magnetic stir bar.
-
Buffer Exchange: Let the dialysis proceed for at least 4 hours at 4°C. Change the dialysis buffer completely. Repeat the buffer change at least 3-4 times over a period of 24-48 hours to ensure complete removal of the small molecules.
-
Recover Sample: Carefully remove the sample from the cassette with a syringe.
Decision Workflow for Purification
Caption: Workflow for selecting a purification method.
References
Side reactions of Biotin-PEG3-aldehyde with amino acids
Welcome to the technical support center for Biotin-PEG3-aldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for their biotinylation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of potential side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during biotinylation experiments using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | 1. Inactive Aldehyde: The aldehyde group on the this compound may have degraded due to improper storage or handling. 2. Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient Schiff base formation. The ideal pH range is typically 5.0-9.0.[1] 3. Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the aldehyde.[2] 4. Inefficient Reduction: The reducing agent (e.g., sodium cyanoborohydride) may be old or inactive, leading to the hydrolysis of the unstable Schiff base intermediate. 5. Insufficient Molar Excess of Biotin Reagent: A 5- to 10-fold molar excess of this compound over the amine-containing molecule is generally recommended for sufficient conjugation.[1] | 1. Use Fresh Reagent: Ensure the this compound is stored correctly at -20°C and protected from moisture.[1] Use a fresh vial if degradation is suspected. 2. Optimize Reaction Buffer pH: Perform pilot experiments to determine the optimal pH for your specific protein within the recommended range. A pH of 5.0-6.5 is often a good starting point.[1] 3. Use Amine-Free Buffers: Switch to a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or MES. 4. Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent immediately before use. 5. Increase Molar Ratio: If initial results show low incorporation, consider increasing the molar excess of the biotinylation reagent. |
| Protein Precipitation | 1. Over-biotinylation: Excessive modification of the protein can alter its solubility and lead to aggregation. 2. Solvent Incompatibility: The solvent used to dissolve the this compound (e.g., DMSO, DMF) may cause protein precipitation if the final concentration is too high. | 1. Reduce Molar Excess of Biotin Reagent: Decrease the molar ratio of this compound to protein in the reaction. 2. Optimize Reaction Time: Shorten the incubation time to reduce the extent of biotinylation. 3. Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture to a minimum. |
| Non-specific Binding in Downstream Applications | 1. Incomplete Removal of Excess Biotin: Residual, unreacted this compound can lead to high background signals. 2. Hydrophobic Interactions: The biotin moiety itself can sometimes contribute to non-specific binding. | 1. Thorough Purification: Ensure complete removal of excess biotin reagent after the reaction using appropriate methods like dialysis or size-exclusion chromatography. 2. Incorporate Blocking Steps: Use appropriate blocking agents (e.g., BSA, non-fat dry milk) in downstream applications like western blotting or ELISA to minimize non-specific binding. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Differences in the purity or activity of this compound or the reducing agent between lots. 2. Slight Variations in Protocol Execution: Minor differences in reaction time, temperature, or pH can lead to variability. | 1. Test New Reagent Lots: When starting with a new batch of reagents, perform a small-scale pilot experiment to ensure consistency. 2. Standardize Protocol: Maintain strict adherence to the established protocol for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with proteins?
A1: The primary reaction is a two-step process known as reductive amination. First, the aldehyde group of this compound reacts with a primary amine group (the N-terminal α-amine or the ε-amine of a lysine residue) on the protein to form an unstable Schiff base intermediate. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine bond.
Q2: What are the potential side reactions when using this compound?
A2: While the primary reaction targets primary amines, other side reactions can occur:
-
Reaction with other nucleophilic amino acid side chains: Although less favorable, the aldehyde group could potentially react with the side chains of other nucleophilic amino acids like cysteine, histidine, or arginine, especially at higher pH values.
-
Reduction of the aldehyde: The reducing agent can directly reduce the aldehyde group of the this compound to an alcohol, rendering it unreactive.
-
Over-biotinylation: Using a large excess of the biotinylation reagent can lead to the modification of numerous sites on the protein, potentially affecting its structure and function.
Q3: How can I quantify the amount of biotin incorporated into my protein?
A3: The most common method for quantifying biotin incorporation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm. Mass spectrometry can also be used for a more precise determination of the degree of biotinylation.
Q4: What is the optimal pH for the reaction?
A4: The reaction can be performed over a pH range of 5.0 to 9.0. The optimal pH can be protein-dependent. A slightly acidic pH (5.0-6.5) can favor the formation of the Schiff base with the N-terminal amine, which generally has a lower pKa than the ε-amine of lysine.
Q5: Can I use a buffer containing Tris or glycine?
A5: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the reaction with the aldehyde group of the this compound. Amine-free buffers like PBS or MES are recommended.
Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound
This protocol provides a general procedure for the biotinylation of a protein in solution. Optimization may be required for specific applications.
Materials:
-
Protein to be biotinylated
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM MES, pH 6.0 or 100 mM phosphate buffer, pH 7.2)
-
Anhydrous DMSO or DMF
-
Sodium cyanoborohydride (NaCNBH₃)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add a 5- to 10-fold molar excess of the this compound solution to the protein solution. Mix gently.
-
Add Reducing Agent: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50 mM to consume any unreacted aldehyde. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol describes the use of the HABA assay to determine the degree of biotinylation.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Biotin standards of known concentration
-
Spectrophotometer capable of reading absorbance at 500 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare Standards: Prepare a series of biotin standards of known concentrations.
-
Prepare Samples: Dilute the biotinylated protein sample to a concentration within the linear range of the assay. A non-biotinylated protein sample should be used as a negative control.
-
Assay:
-
Add 180 µL of the HABA/Avidin solution to each well of the microplate.
-
Add 20 µL of each standard, sample, and control to the appropriate wells.
-
Incubate for 5-10 minutes at room temperature.
-
-
Measure Absorbance: Read the absorbance of each well at 500 nm.
-
Calculate Biotin Concentration:
-
Subtract the average absorbance of the biotinylated sample from the average absorbance of the negative control.
-
Create a standard curve by plotting the change in absorbance versus the concentration of the biotin standards.
-
Determine the concentration of biotin in your sample using the standard curve.
-
Calculate the moles of biotin per mole of protein to determine the degree of labeling.
-
Signaling Pathways and Workflows
Caption: Workflow for protein biotinylation using this compound.
Caption: Main and potential side reactions of this compound.
References
Maintaining protein activity after labeling with Biotin-PEG3-aldehyde
Welcome to the technical support center for maintaining protein activity after labeling with Biotin-PEG3-aldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for labeling proteins with this compound?
A1: Labeling with this compound occurs via a process called reductive amination.[1][2] The aldehyde group (-CHO) on the biotin reagent reacts with a primary amine (-NH2), typically on the N-terminus of the protein or the side chain of a lysine residue, to form an intermediate imine (Schiff base).[2] This imine is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride, to form a stable secondary amine linkage between the biotin-PEG3 moiety and the protein.[1][2]
Q2: Why might my protein lose activity after biotinylation?
A2: Protein activity can be compromised for several reasons. Over-biotinylation can cause precipitation and loss of function. If the biotin label attaches to amino acids within or near the protein's active site or binding domains, it can sterically hinder its normal biological function. Additionally, the reaction conditions themselves, such as pH or the presence of certain chemicals, might denature the protein.
Q3: How can I control the extent of biotinylation?
A3: The degree of biotinylation can be controlled by optimizing the molar ratio of the this compound to the protein in the reaction mixture. Starting with a lower molar excess and empirically determining the optimal ratio for your specific protein is recommended. Other factors that influence labeling efficiency include reaction time, temperature, and pH.
Q4: What is the optimal pH for reductive amination with this compound?
A4: The optimal pH for reductive amination is typically between 7 and 9. A slightly alkaline pH helps to deprotonate the primary amines on the protein, increasing their nucleophilicity and reactivity with the aldehyde. However, very high pH values can lead to hydrolysis of the labeling reagent.
Q5: Are there any buffer components I should avoid during the labeling reaction?
A5: Yes, it is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the this compound, reducing labeling efficiency.
Q6: How stable is the bond formed by this compound labeling?
A6: The secondary amine bond formed through reductive amination is a stable, covalent linkage. However, some studies have indicated that certain biotin-protein bonds can be susceptible to cleavage in human plasma. For most in vitro applications, the bond is considered highly stable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotin Labeling | Presence of primary amines (e.g., Tris, glycine) in the buffer. | Perform buffer exchange into a non-amine-containing buffer like PBS or HEPES before labeling. |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 7 and 9. | |
| Insufficient molar excess of this compound. | Empirically optimize the molar excess of the biotinylation reagent. Start with a 10- to 20-fold molar excess. | |
| Inactive this compound reagent. | Ensure the reagent has been stored correctly and is not hydrolyzed. | |
| Protein Precipitation During or After Labeling | Over-biotinylation leading to changes in protein isoelectric point and solubility. | Reduce the molar excess of the this compound. Consider adding 1 M Tris (pH 9.0) after the reaction to help re-suspend the protein. |
| Protein concentration is too high. | Reduce the initial protein concentration. | |
| Significant Loss of Protein Activity | Biotinylation of critical amino acids in the active or binding site. | Reduce the molar excess of the biotin reagent to decrease the degree of labeling. |
| Denaturation of the protein due to harsh reaction conditions. | Optimize reaction conditions such as pH and temperature. Ensure they are within the protein's stability range. | |
| The PEG linker is sterically hindering the protein's function. | If possible, try a biotinylation reagent with a different spacer arm length. | |
| Inconsistent Labeling Results Between Batches | Variation in the degree of biotinylation. | Quantify the degree of biotinylation for each batch using methods like the HABA assay to ensure reproducibility. |
| Inconsistent reaction conditions. | Carefully control all reaction parameters, including concentrations, volumes, temperature, and incubation time. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer (e.g., 1X PBS, pH 7.4). If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in the amine-free buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Add Reducing Agent: Add a fresh solution of sodium cyanoborohydride (NaBH3CN) to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and reducing agent by size-exclusion chromatography or dialysis.
Protocol 2: Assessing Protein Activity Post-Biotinylation (General ELISA-based Assay)
-
Coating: Coat a 96-well microplate with the specific binding partner (e.g., antigen, substrate) of your biotinylated protein. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of both the biotinylated and unlabeled (control) protein to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature. This will bind to the biotinylated protein that has bound to its partner on the plate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H2SO4).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Compare the activity of the biotinylated protein to the unlabeled control to determine the percentage of activity retained.
Visual Guides
References
Technical Support Center: Optimizing Biotin-PEG3-Aldehyde to Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of Biotin-PEG3-aldehyde to their target proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
Our FAQs and troubleshooting guides are designed to provide direct answers to common challenges encountered during the biotinylation process.
Q1: What is the recommended starting molar ratio of this compound to protein?
A good starting point for optimization is a 5- to 10-fold molar excess of this compound to the protein.[1] However, the optimal ratio is highly dependent on the specific protein and its concentration. For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess (e.g., ≥ 20-fold) may be necessary to achieve sufficient labeling, whereas for more concentrated protein solutions (e.g., >2 mg/mL), a lower molar excess (e.g., ≥ 12-fold) might be adequate.[2][3] It is always recommended to perform a series of reactions with varying molar ratios to determine the optimal condition for your specific protein.
Q2: My biotinylation efficiency is low. What are the possible causes and how can I improve it?
Low biotinylation efficiency can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal pH: The reaction between the aldehyde group of this compound and the primary amines on the protein is most efficient at a pH range of 7-9.[4][5] Ensure your reaction buffer is within this range and is free of primary amines (e.g., Tris), which can compete with the protein for the biotinylation reagent. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a commonly used and suitable buffer.
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the this compound, leading to significantly lower labeling efficiency. It is crucial to use an amine-free buffer. If your protein is in an amine-containing buffer, it must be exchanged for a suitable buffer like PBS before proceeding with the biotinylation reaction.
-
Low Protein Concentration: The rate of the biotinylation reaction is dependent on the concentration of the reactants. If the protein concentration is too low (e.g., <1 mg/mL), the reaction may be inefficient. If possible, concentrate your protein sample before the reaction.
-
Inactive Biotinylation Reagent: this compound can be sensitive to moisture. Ensure the reagent has been stored correctly at -20°C with a desiccant and is brought to room temperature before opening to prevent condensation. It is also recommended to prepare the biotin solution immediately before use and discard any unused portion, as the aldehyde group can hydrolyze and become non-reactive.
-
Insufficient Incubation Time or Temperature: While reactions can proceed at room temperature for 30-60 minutes or on ice for 2 hours, optimizing the incubation time and temperature for your specific protein may be necessary. Some protocols suggest incubating for 2-4 hours at room temperature or overnight at 4°C.
Q3: My protein is precipitating during or after the biotinylation reaction. What should I do?
Protein precipitation can occur due to over-modification of the protein, leading to changes in its solubility.
-
Reduce the Molar Ratio: A high degree of biotinylation can alter the protein's surface charge and hydrophobicity, causing it to aggregate and precipitate. Try reducing the molar excess of this compound in your reaction.
-
Optimize Reaction Conditions: Factors like pH and buffer composition can influence protein stability. Ensure the reaction buffer is optimal for your protein's stability.
-
Consider a Different Biotinylation Chemistry: If precipitation persists, it might be due to the modification of critical lysine residues. In such cases, exploring alternative biotinylation reagents that target other functional groups (e.g., sulfhydryls on cysteine residues) could be a viable solution.
Q4: How can I remove unreacted this compound after the reaction?
It is crucial to remove any free biotin from the biotinylated protein solution to prevent it from interfering with downstream applications that utilize avidin or streptavidin. Common methods for removing unreacted biotin include:
-
Dialysis: Dialyzing the reaction mixture against a suitable buffer (e.g., PBS) is an effective way to remove small molecules like unreacted biotin.
-
Gel Filtration/Desalting Columns: Size exclusion chromatography using desalting columns can efficiently separate the larger biotinylated protein from the smaller, unreacted biotin molecules.
Q5: How do I determine the degree of biotinylation (molar ratio of biotin to protein)?
Quantifying the number of biotin molecules incorporated per protein molecule is essential for ensuring consistency and optimizing your experiments. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
HABA Assay: This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Several commercial kits are available for this assay.
-
Mass Spectrometry: For a more precise determination of the biotinylation sites and the distribution of biotinylated species, mass spectrometry can be employed.
-
ELISA-based methods: An alternative approach involves a competition ELISA to quantify the degree of biotinylation.
Data Presentation
Table 1: Recommended Starting Molar Ratios for Biotinylation
| Protein Concentration | Recommended Molar Excess of this compound to Protein | Reference(s) |
| < 2 mg/mL | ≥ 20-fold | |
| 2 - 10 mg/mL | ≥ 12-fold | |
| General Starting Range | 5- to 10-fold |
Table 2: Common Reaction Conditions for Biotinylation with Aldehyde Reagents
| Parameter | Recommended Condition | Reference(s) |
| pH | 7.0 - 9.0 | |
| Buffer | Amine-free (e.g., PBS) | |
| Temperature | 4°C to Room Temperature (18-25°C) | |
| Incubation Time | 30 minutes to overnight |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with this compound
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Unreacted Biotin:
-
Purify the biotinylated protein from the excess, unreacted biotin reagent using dialysis or a desalting column.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol is a general guideline. For precise measurements, it is recommended to use a commercial kit and follow the manufacturer's instructions.
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer as per the kit's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Protein: Add a known volume of your purified biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again after the reading has stabilized.
-
Calculate Biotin Concentration: The decrease in absorbance is used to calculate the concentration of biotin in your sample. The following values are required for the calculation:
-
Concentration of the protein sample (in mg/mL).
-
Molecular weight of the protein.
-
Absorbance of the HABA/Avidin solution before and after adding the sample.
-
Visualizations
Caption: Workflow for optimizing protein biotinylation.
Caption: Troubleshooting low biotinylation efficiency.
References
Technical Support Center: Stability of the Schiff Base Intermediate in Biotinylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Schiff base intermediate formed during biotinylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Schiff base intermediate in the context of biotinylation?
A1: In the common biotinylation method utilizing N-hydroxysuccinimide (NHS) esters of biotin, the reaction with a primary amine on a protein or other molecule proceeds through a two-step mechanism. First, the NHS ester reacts with the primary amine to form an unstable tetrahedral intermediate. This intermediate then collapses, eliminating the NHS leaving group and forming a transient imine linkage, also known as a Schiff base. This Schiff base is an intermediate that rearranges to a stable amide bond.
Q2: Why is the stability of the Schiff base intermediate important?
A2: The stability of the Schiff base intermediate is crucial for a successful and efficient biotinylation reaction. If the intermediate is too unstable, it can hydrolyze back to the original amine and the hydrolyzed biotin reagent, leading to low biotinylation yields. Understanding the factors that influence its stability allows for the optimization of reaction conditions to favor the formation of the stable amide bond.
Q3: What are the primary factors that affect the stability of the Schiff base intermediate?
A3: The main factors influencing Schiff base stability are:
-
pH: The pH of the reaction buffer is the most critical factor. Schiff base formation is generally favored in a slightly alkaline environment (pH 7-9). At acidic pH, the amine is protonated, reducing its nucleophilicity and hindering the initial attack on the NHS ester. At very high pH, the hydrolysis of the NHS ester reagent itself becomes a significant competing reaction.
-
Temperature: While biotinylation is often carried out at room temperature or 4°C, temperature can affect the rates of both Schiff base formation and hydrolysis. Higher temperatures can accelerate both reactions.
-
Buffer Composition: The presence of nucleophiles other than the target amine in the reaction buffer can compete with the desired reaction. For example, buffers containing primary amines, such as Tris, should be avoided as they will react with the NHS-biotin.
-
Steric Hindrance: The local environment around the primary amine on the target molecule can influence the stability of the Schiff base. Steric hindrance may destabilize the intermediate and hinder the rearrangement to a stable amide bond.
Troubleshooting Guides
Issue 1: Low Biotinylation Efficiency
Symptoms:
-
Low signal in downstream applications (e.g., Western blot with streptavidin-HRP, ELISA).
-
Low incorporation of biotin as determined by quantification assays (e.g., HABA assay).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Reaction pH | Ensure the pH of your reaction buffer is between 7.2 and 8.5. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES. Verify the pH of your protein solution before adding the biotinylation reagent. |
| Hydrolysis of NHS-Biotin Reagent | Prepare the NHS-biotin solution immediately before use. If using a water-insoluble NHS-biotin, dissolve it in a dry organic solvent like DMSO or DMF. Avoid repeated freeze-thaw cycles of the reagent. The half-life of NHS esters decreases significantly with increasing pH.[1][2][3] |
| Presence of Competing Primary Amines | Ensure your protein sample is free from buffers containing primary amines (e.g., Tris, glycine) or other amine-containing additives. If necessary, perform a buffer exchange using dialysis or a desalting column prior to biotinylation.[4][5] |
| Insufficient Molar Excess of Biotin Reagent | The optimal molar ratio of biotin reagent to protein depends on the number of accessible primary amines on the protein. Start with a 20-fold molar excess and optimize as needed. |
| Low Protein Concentration | A low protein concentration can favor the hydrolysis of the NHS ester over the biotinylation reaction. If possible, concentrate your protein sample before labeling. |
Issue 2: Inconsistent Biotinylation Results Between Batches
Symptoms:
-
High variability in signal intensity in downstream applications between different biotinylation reactions.
-
Inconsistent levels of biotin incorporation.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Variability in Reagent Activity | Aliquot the NHS-biotin reagent upon receipt and store it desiccated at the recommended temperature to minimize hydrolysis from atmospheric moisture. Allow the reagent to come to room temperature before opening to prevent condensation. |
| Inconsistent Reaction Time or Temperature | Standardize the incubation time and temperature for all biotinylation reactions. Perform reactions on ice if you observe protein instability or significant reagent hydrolysis at room temperature. |
| Differences in Protein Purity or Concentration | Ensure consistent purity and accurate concentration determination of your protein samples for each batch. Impurities can sometimes interfere with the reaction. |
Quantitative Data on NHS Ester Stability
The stability of the NHS-ester biotinylation reagent is a critical factor as its hydrolysis competes with the desired biotinylation reaction. The rate of hydrolysis is highly dependent on pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | 25 | 2-4 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | a few minutes |
Experimental Protocols
Protocol 1: Monitoring Schiff Base Stability via UV-Vis Spectrophotometry
This protocol allows for the indirect monitoring of the Schiff base intermediate by observing the hydrolysis of the NHS-ester reagent, which is a competing reaction. The release of the N-hydroxysuccinimide (NHS) byproduct can be monitored spectrophotometrically.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
NHS-biotin reagent
-
Reaction buffers at various pH values (e.g., pH 7.0, 8.0, 9.0)
-
Target molecule with a primary amine (e.g., a peptide or small molecule amine)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the NHS-biotin reagent in a dry organic solvent (e.g., DMSO).
-
Prepare a series of reaction buffers at the desired pH values.
-
Prepare a solution of the amine-containing molecule in the reaction buffer.
-
-
Blank Measurement: Use the reaction buffer as a blank to zero the spectrophotometer.
-
Initiate Reaction: Add a small volume of the NHS-biotin stock solution to the amine solution in the cuvette and mix quickly.
-
Monitor Absorbance: Immediately begin monitoring the absorbance at 260 nm over time. The increase in absorbance at this wavelength corresponds to the release of the NHS leaving group, which is a result of both the biotinylation reaction and the hydrolysis of the NHS ester.
-
Data Analysis: The rate of increase in absorbance can be used to determine the pseudo-first-order rate constant for the combined reaction and hydrolysis. By running a control reaction without the amine, the rate of hydrolysis can be determined independently.
Protocol 2: Stabilization of the Schiff Base Intermediate by Reductive Amination
To create a more stable linkage, the transient Schiff base can be reduced to a stable secondary amine using a mild reducing agent. This process is known as reductive amination.
Materials:
-
NHS-biotin reagent
-
Target molecule with a primary amine
-
Reaction buffer (pH 7-9)
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Quenching solution (e.g., Tris buffer)
-
Desalting column or dialysis equipment
Procedure:
-
Biotinylation Reaction: Perform the biotinylation reaction as usual by incubating the NHS-biotin reagent with your target molecule in the appropriate buffer for 1-2 hours at room temperature or 4°C.
-
Reduction Step: Add a fresh solution of sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20-50 mM.
-
Incubation: Allow the reduction reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS-biotin and reducing agent.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Quenching Unreacted Biotin-PEG3-aldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Biotin-PEG3-aldehyde in solution. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a reaction involving this compound?
A1: Quenching is a critical step to stop the biotinylation reaction and neutralize any unreacted this compound. This prevents the aldehyde from reacting with other molecules in downstream applications, which could lead to non-specific labeling, inaccurate results, and potential loss of protein function.[1]
Q2: What are the common functional groups that react with this compound?
A2: The aldehyde group of this compound is reactive towards several functional groups, primarily primary amines (-NH2), hydrazides (-NHNH2), and alkoxyamines (-ONH2).[2][3] These reactions are typically used to label proteins, glycoproteins, or other molecules.
Q3: At what pH should the reaction between this compound and the target molecule be performed?
A3: The optimal pH for the reaction depends on the functional group of the target molecule. Reactions with hydrazides or alkoxyamines are typically carried out at a pH of 4-6.[2] For reactions with primary amines to form a Schiff base, a pH range of 5-9 is common.[3]
Q4: Can I use common laboratory buffers like Tris or PBS for the biotinylation reaction itself?
A4: It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the biotinylation reaction. These buffers will compete with your target molecule for the this compound, significantly reducing the labeling efficiency. Amine-free buffers like MES or phosphate buffers are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific signal in downstream assays. | Incomplete quenching of unreacted this compound. | - Ensure the quenching agent is added in sufficient molar excess. - Increase the incubation time for the quenching reaction. - Verify the reactivity of your quenching agent. |
| Precipitation of the protein sample after biotinylation. | Over-biotinylation of the protein. | - Reduce the molar ratio of this compound to your protein in the initial reaction. - Optimize the reaction time to prevent excessive labeling. |
| Low biotinylation efficiency. | The buffer used in the reaction contained primary amines. | - Use an amine-free buffer such as MES or phosphate buffer for the biotinylation reaction. - Perform a buffer exchange step before starting the reaction to remove any interfering substances. |
| The pH of the reaction is not optimal. | - Adjust the pH of the reaction buffer to the optimal range for the specific reactive group on your target molecule (pH 4-6 for hydrazides/alkoxyamines, pH 5-9 for amines). | |
| Inconsistent results between experiments. | Inconsistent quenching procedure. | - Standardize the quenching protocol, including the concentration of the quenching agent, incubation time, and temperature. |
Experimental Protocols
Protocol 1: Quenching with a Primary Amine (e.g., Tris or Glycine)
This is the most common method for quenching unreacted aldehydes. The primary amine reacts with the aldehyde to form a stable, non-reactive Schiff base.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH 7.5-8.5.
-
Add Quenching Agent: Add the quenching solution to your reaction mixture to a final concentration of 50-100 mM.
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Proceed to Purification: After quenching, the unreacted, quenched biotinylated linker and the quenching agent can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Reductive Quenching with Sodium Borohydride
This method can be used after the initial reaction with a primary amine to form a more stable, reduced amine bond.
-
Initial Reaction: Perform the biotinylation reaction as planned.
-
Form Schiff Base (Optional Quench): If desired, you can first quench with a primary amine as described in Protocol 1.
-
Reduction Step: Add sodium borohydride (NaBH4) to the reaction mixture to a final concentration of 50 mM. Caution: Sodium borohydride is a reducing agent and should be handled with care.
-
Incubate: Incubate for 30 minutes at room temperature.
-
Proceed to Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
Visual Guides
Caption: Workflow for quenching unreacted this compound.
Caption: Chemical reaction for quenching an aldehyde with a primary amine.
References
Effect of temperature on Biotin-PEG3-aldehyde reaction kinetics
Welcome to the Technical Support Center for Biotin-PEG3-aldehyde applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the this compound reaction with a primary amine?
A1: this compound reacts with primary amines (e.g., on a protein's lysine residue or N-terminus) through a two-step process known as reductive amination. First, the aldehyde group of the this compound molecule reacts with the amine to form an intermediate Schiff base. This is followed by the reduction of the Schiff base using a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable carbon-nitrogen bond.[1]
Q2: How does temperature affect the rate of the this compound conjugation reaction?
A2: As with most chemical reactions, temperature plays a significant role in the kinetics of the this compound conjugation. Generally, higher temperatures increase the reaction rate, leading to shorter reaction times. Conversely, lower temperatures slow down the reaction rate, which may necessitate longer incubation periods to achieve the desired level of conjugation.[2][3][4] For instance, a reaction that completes in 2-4 hours at room temperature might require an overnight incubation at 4°C to achieve a similar yield.[1]
Q3: What is the recommended temperature range for this reaction?
A3: The optimal temperature depends on the specific biomolecule and the desired outcome. Common starting points are room temperature (approximately 20-25°C) for a few hours or 4°C for overnight incubation. However, the ideal temperature should be empirically determined, considering the stability of the target molecule and the desired reaction speed and selectivity.
Q4: Can I perform the reaction at temperatures higher than room temperature to speed it up?
A4: While increasing the temperature can accelerate the reaction, it is crucial to consider the thermal stability of your biomolecule (e.g., protein, antibody). Elevated temperatures can lead to denaturation and loss of biological activity. It is advisable to consult the literature for the specific stability of your molecule before increasing the reaction temperature.
Q5: Will a lower temperature, like 4°C, improve the selectivity of the conjugation?
A5: Yes, a reduced reaction temperature can improve the selectivity of the conjugation. By slowing down the reaction, it is possible to better control the extent of labeling and potentially favor modification at more reactive sites.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Reaction temperature is too low. | Increase the reaction temperature to room temperature. If the biomolecule is stable, a moderate increase above room temperature could be tested. |
| Reaction time is too short for the chosen temperature. | If reacting at 4°C, increase the incubation time (e.g., overnight). For room temperature reactions, try extending the incubation to 4-6 hours. | |
| Protein Aggregation or Loss of Activity | Reaction temperature is too high. | Perform the conjugation at a lower temperature, such as 4°C. Ensure the chosen temperature is within the stability range of the protein. |
| Inconsistent Results | Fluctuations in ambient temperature. | Use a temperature-controlled environment (e.g., incubator, water bath) to ensure a consistent reaction temperature. |
| Side Reactions or Non-specific Labeling | Reaction temperature is too high, leading to reduced selectivity. | Lower the reaction temperature to 4°C to improve selectivity. |
Data Presentation
The following table summarizes the effect of temperature on the reaction kinetics of mPEG-aldehyde with a single-chain variable fragment (scFv), which serves as a proxy for the behavior of this compound due to the identical reactive aldehyde group.
| Temperature (°C) | Reactant | Molar Excess of PEG-Aldehyde | Reaction Time (approx.) | Outcome | Reference |
| 21 | scFv | 5-fold | ~350 min | Formation of mono- and di-PEGylated products. | |
| 21 | Lysozyme | 2-fold | ~20 hours | Reaction modeling showed good correlation with experimental data. |
Note: This data is from a study on mPEG-aldehyde and is intended to illustrate the general influence of reaction conditions. Actual reaction times for this compound may vary.
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Reducing agent (e.g., 2 M Sodium Cyanoborohydride in 10 mM NaOH)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer.
-
Reaction Incubation:
-
Option A (Room Temperature): Add the desired molar excess of the this compound solution to the protein solution. Add the reducing agent to a final concentration of 20 mM. Incubate at room temperature (20-25°C) for 2-4 hours with gentle mixing.
-
Option B (4°C): Add the desired molar excess of the this compound solution to the protein solution. Add the reducing agent to a final concentration of 20 mM. Incubate at 4°C overnight with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Influence of temperature on reaction parameters.
References
Technical Support Center: Purification of Biotin-PEG3-Aldehyde Conjugates
Welcome to the technical support center for the purification of Biotin-PEG3-aldehyde conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for purifying biotinylated molecules created via reductive amination. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for conjugating this compound to a protein?
A1: The conjugation occurs via a two-step process called reductive amination. First, the aldehyde group (-CHO) on the this compound reacts with a primary amine group (e.g., the N-terminus or the epsilon-amine of a lysine residue) on the target protein. This forms an unstable intermediate called a Schiff base (C=N). In the second step, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to reduce the Schiff base to a stable, covalent secondary amine bond.[1][2]
Q2: Which functional groups on a protein does this compound react with?
A2: this compound primarily reacts with primary amines (-NH₂). On a typical protein, these are found at the N-terminal alpha-amine and the side chain of lysine residues.[1]
Q3: Why is the pH of the reaction buffer important?
A3: The pH is critical for the efficiency of the reductive amination process. The initial Schiff base formation is favored under slightly acidic to neutral conditions (pH ~6.5-7.5).[3][4] If the pH is too low, the amine on the protein will be protonated, making it non-nucleophilic and unable to attack the aldehyde. If the pH is too high, the reducing agent may be less stable or efficient.
Q4: What are the most common impurities after the conjugation reaction?
A4: The reaction mixture will typically contain the desired this compound conjugate, unreacted protein, excess this compound reagent, and byproducts from the reducing agent. The goal of purification is to remove these contaminants.
Q5: How should I store the this compound reagent?
A5: The reagent should be stored at -20°C and protected from moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the aldehyde group.
Experimental Protocols
Protocol 1: General Protein Conjugation via Reductive Amination
This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or MES)
-
This compound
-
Reaction Buffer: 100 mM MES or Phosphate buffer with 150 mM NaCl, pH 6.5-7.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF for dissolving the biotin reagent
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete in the reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.
-
Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 50 mM.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. This will react with any remaining aldehyde reagent.
-
Purification: Proceed immediately to one of the purification protocols below to separate the conjugate from excess reagents and unreacted protein.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is a common and effective method for removing small molecules like excess biotin reagent and buffer components. It separates molecules based on their hydrodynamic radius.
Materials:
-
SEC Column (e.g., a desalting column like a PD-10 or a high-resolution SEC-HPLC column)
-
SEC Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system (if using SEC-HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of SEC Running Buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution on an HPLC system.
-
Elution: Elute the sample with the SEC Running Buffer at a flow rate appropriate for the column (e.g., 1 mL/min for a standard 7.8 x 300 mm HPLC column).
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm. The first major peak to elute will be the high molecular weight protein conjugate, followed by smaller molecules like the unreacted biotin reagent.
-
Analysis: Pool the fractions corresponding to the protein peak and verify purity using SDS-PAGE or analytical HPLC.
Protocol 3: Purification by Dialysis
Dialysis is a straightforward method for removing small, unreacted molecules from the protein conjugate by diffusion across a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-20 kDa for most proteins.
-
Dialysis Buffer: PBS, pH 7.4
-
Large beaker and stir plate
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing the Dialysis Buffer. The buffer volume should be at least 200 times the sample volume. Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8 hours, and then leave to dialyze overnight. Perform at least three buffer changes to ensure complete removal of small molecules.
-
Sample Recovery: Carefully remove the sample from the tubing/cassette. The resulting solution contains the purified conjugate.
Data Presentation: Comparison of Purification Strategies
The selection of a purification method depends on the required purity, yield, speed, and scale of the experiment. Below is a table summarizing the typical performance of each method for purifying biotinylated proteins.
| Purification Method | Typical Purity | Typical Recovery | Speed | Scale | Key Advantage | Key Disadvantage |
| Size Exclusion (Desalting) | >95% | >90% | Fast (<30 min) | Small to Medium | Rapid removal of small molecules | Does not separate unreacted protein from conjugate |
| Dialysis | >95% | >90% | Slow (24-48 hrs) | Small to Large | Simple, requires minimal equipment | Time-consuming, potential for sample dilution |
| Affinity Chromatography | >99% | 70-90% | Moderate (2-4 hrs) | Small to Medium | Highest purity, specific for biotinylated molecules | Harsher elution may be needed, more expensive |
Note: Values are representative and can vary based on the specific protein, degree of labeling, and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Suboptimal pH: The pH is outside the ideal 6.5-7.5 range, affecting Schiff base formation. | Verify and adjust the pH of your reaction buffer. Consider using a buffer with a pKa in the desired range, like MES or phosphate. |
| Inactive Reagents: The this compound has been hydrolyzed due to moisture, or the reducing agent is old/inactive. | Use fresh, high-quality reagents. Allow the biotin reagent to warm to room temperature before opening. Prepare the NaBH₃CN solution immediately before use. | |
| Presence of Competing Amines: The protein buffer contains Tris, glycine, or other primary amines. | Perform buffer exchange on the protein into an amine-free buffer (e.g., PBS, MES, HEPES) before starting the conjugation. | |
| Inefficient Schiff Base Formation: The equilibrium of the reaction does not favor the imine intermediate. This can be due to steric hindrance or the presence of excess water. | Increase the reaction time for the initial incubation step before adding the reducing agent. Increase the molar excess of the biotin reagent. | |
| Protein Precipitation | Over-modification: Too many surface lysines have been modified, altering the protein's isoelectric point and solubility. | Reduce the molar excess of the this compound reagent used in the reaction. |
| Solvent Issues: The concentration of organic solvent (DMSO/DMF) used to dissolve the biotin reagent is too high (>10-15%). | Use a more concentrated stock of the biotin reagent to minimize the volume of organic solvent added to the aqueous protein solution. | |
| Poor Separation During SEC | Inappropriate Column: The column's fractionation range is not suitable for separating the unreacted protein from the conjugate. | For separating unreacted protein from the conjugate, a high-resolution SEC column is needed. A simple desalting column will only remove the small, unreacted biotin reagent. |
| Sample Overload: Too much sample volume was loaded onto the column, leading to poor resolution. | Ensure the sample volume is appropriate for the column size, typically less than 5% of the total column volume for analytical separations. | |
| Multiple Bands on SDS-PAGE | Incomplete Reaction: Both biotinylated and un-biotinylated protein are present. | Increase the molar excess of the biotin reagent or prolong the reaction time to drive the reaction to completion. |
| Side Reactions: The reducing agent may have caused some protein degradation, or side products may have formed. Impurities in sodium cyanoborohydride can lead to undesired side products. | Use a high-purity grade of sodium cyanoborohydride. Ensure reaction conditions (pH, temperature) are optimized to minimize side reactions. |
Visualizations (Graphviz)
Caption: Overall workflow for the synthesis and purification of this compound conjugates.
Caption: Decision tree for troubleshooting low yield in biotinylation reactions.
References
Technical Support Center: Biotin-PEG3-aldehyde Stability and Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Biotin-PEG3-aldehyde, focusing on its stability in the presence of reducing agents during reductive amination experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental workflow and achieve successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a biotinylation reagent used to introduce a biotin moiety onto molecules containing a primary amine, such as proteins, peptides, and antibodies. The aldehyde group reacts with a primary amine to form an intermediate Schiff base, which is then stabilized by reduction to a stable secondary amine linkage. This process is known as reductive amination.
Q2: Which reducing agent should I use for the reductive amination step with this compound?
A2: We strongly recommend using sodium cyanoborohydride (NaBH₃CN) . It is a mild reducing agent that selectively reduces the imine (Schiff base) intermediate much faster than it reduces the aldehyde group of the this compound.[1][2][3] This selectivity is crucial for maintaining the integrity of the biotinylation reagent and achieving high conjugation efficiency.[2][3]
Q3: Can I use sodium borohydride (NaBH₄) as the reducing agent?
A3: While sodium borohydride is a common reducing agent, it is not ideal for one-pot reductive amination with aldehyde-containing reagents. NaBH₄ is a stronger reducing agent than NaBH₃CN and can significantly reduce the aldehyde group of this compound to an alcohol, rendering it unreactive towards the amine on your target molecule. This side reaction will lower your biotinylation yield. If NaBH₄ must be used, a two-step process where the imine is pre-formed before the addition of the reducing agent is recommended to minimize this side reaction.
Q4: What are the optimal pH conditions for reductive amination with this compound?
A4: The formation of the imine intermediate is favored under mildly acidic conditions, typically between pH 5.0 and 6.5. The subsequent reduction by sodium cyanoborohydride is also efficient in this pH range.
Q5: What types of buffers should I avoid in my reaction?
A5: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the this compound, leading to significantly lower conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS) or MES (2-(N-morpholino)ethanesulfonic acid) are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | 1. Inefficient Imine Formation: The initial reaction between the aldehyde and the amine is an equilibrium. | - Ensure the reaction pH is optimal (pH 5.0-6.5).- Increase the molar excess of this compound (e.g., 5- to 10-fold molar excess over the amine-containing molecule).- Increase the reaction time for imine formation before adding the reducing agent. |
| 2. Reduction of this compound: The reducing agent is reacting with the aldehyde group of the biotinylation reagent. | - Use the recommended milder reducing agent, sodium cyanoborohydride (NaBH₃CN), which is selective for the imine.- If using sodium borohydride (NaBH₄), switch to a two-step procedure: allow the imine to form for 1-2 hours before adding NaBH₄. | |
| 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | - Exchange your protein or peptide into an amine-free buffer such as PBS or MES before starting the reaction. | |
| 4. Inactive Reagents: The this compound or the reducing agent may have degraded. | - Ensure proper storage of this compound at -20°C and desiccated.- Use a fresh, high-quality reducing agent. | |
| Precipitation of Protein during Reaction | 1. High Degree of Biotinylation: Excessive biotinylation can alter the solubility of the protein. | - Reduce the molar excess of the this compound in the reaction. |
| 2. Solvent Effects: If using a co-solvent like DMSO to dissolve the biotinylation reagent, the final concentration of the organic solvent may be too high. | - Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Data Presentation: Impact of Reducing Agents on Aldehyde Stability
The following table provides a qualitative comparison of the reactivity of sodium borohydride and sodium cyanoborohydride towards aldehydes and imines, highlighting the importance of choosing the correct reducing agent for your reductive amination reaction.
| Reducing Agent | Relative Reactivity towards Aldehyde | Relative Reactivity towards Imine (Schiff Base) | Recommended for One-Pot Reductive Amination with this compound? |
| Sodium Borohydride (NaBH₄) | High | High | No (Risk of aldehyde reduction) |
| Sodium Cyanoborohydride (NaBH₃CN) | Low | High | Yes (Selective for imine) |
This table illustrates the relative reactivity based on established chemical principles. The reaction rate for the reduction of iminium ions by sodium cyanoborohydride is significantly faster than for ketones or aldehydes.
Experimental Protocols
Protocol 1: One-Pot Biotinylation of a Protein using this compound and Sodium Cyanoborohydride
This protocol is a general guideline for the biotinylation of a protein with available primary amines.
Materials:
-
Protein solution (1-10 mg/mL) in amine-free buffer (e.g., 0.1 M phosphate buffer, pH 6.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: a. Calculate the required volume of the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein. b. Add the calculated volume of the this compound solution to the protein solution. Ensure the final DMSO concentration does not exceed 10%.
-
Imine Formation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Prepare Reducing Agent: Prepare a fresh solution of sodium cyanoborohydride in the reaction buffer to a concentration of 5 M. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Reduction: Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Continue to incubate the reaction at room temperature for an additional 2-4 hours, or overnight at 4°C.
-
Quenching: Add the quenching solution to stop the reaction and consume any unreacted aldehyde.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.
-
Storage: Store the biotinylated protein under conditions optimal for its stability.
Mandatory Visualization
Reductive Amination Workflow
The following diagram illustrates the key steps in the reductive amination process for biotinylating a primary amine-containing molecule with this compound.
Caption: Reductive amination workflow for bioconjugation.
Logical Relationship: Choice of Reducing Agent
This diagram illustrates the decision-making process for selecting an appropriate reducing agent and the consequences of that choice on the reaction outcome.
Caption: Impact of reducing agent choice on reaction outcome.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This diagram outlines a simplified workflow for the synthesis of an antibody-drug conjugate (ADC) where this compound could be conceptually used to attach a biotinylated payload to an antibody that has been modified to present a primary amine.
Caption: Simplified workflow for ADC synthesis.
References
Validation & Comparative
Quantifying Biotinylation with Biotin-PEG3-aldehyde: A Comparative Guide
For researchers and drug development professionals, accurate quantification of biotinylation is critical for ensuring the consistency, efficacy, and reliability of bioconjugates. This guide provides a comprehensive comparison of common methods for quantifying the degree of biotinylation, with a focus on molecules modified with Biotin-PEG3-aldehyde. We will delve into the principles, advantages, and limitations of each technique, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a biotinylation reagent that enables the covalent attachment of biotin to biomolecules.[1][2][3][4] The aldehyde group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a Schiff base. This bond can then be stabilized by reduction to a more stable secondary amine.[5] The polyethylene glycol (PEG) spacer arm enhances solubility and reduces steric hindrance, which can be beneficial for subsequent detection with avidin or streptavidin.
The workflow for biotinylating a protein with this compound and subsequently quantifying the degree of labeling is a multi-step process.
Caption: General workflow for protein biotinylation and quantification.
Comparison of Quantification Methods
Several methods are available to determine the molar ratio of biotin to protein. The choice of method depends on factors such as the required sensitivity, sample amount, available equipment, and the need for high-throughput analysis. The most common techniques are the HABA assay, fluorescence-based assays, and mass spectrometry.
| Method | Principle | Sensitivity | Sample Consumption | Throughput | Advantages | Disadvantages |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin, causing a decrease in absorbance at 500 nm. | Micromolar (2-16 µM) | High (up to 75 µg of protein) | Moderate | Simple, inexpensive, uses standard spectrophotometer. | Low sensitivity, susceptible to steric hindrance, can underestimate biotinylation. |
| Fluorescence Assays | Fluorometric; displacement of a quencher or fluorescent reporter from a labeled avidin/streptavidin complex by biotin, leading to a change in fluorescence. | Picomolar (2-60 pmol) | Low (as little as 10 µL) | High | High sensitivity, low sample consumption, suitable for microplates. | Requires a fluorescence plate reader, can be more expensive than HABA. |
| Mass Spectrometry (MS) | Direct detection of the mass shift in peptides after biotinylation and proteolytic digestion. | High | Low | Low to Moderate | Highly accurate, can identify specific biotinylation sites, not affected by steric hindrance. | Requires specialized equipment and expertise, complex data analysis. |
| Competition ELISA | Competitive binding of biotinylated protein and a biotin standard to a limited amount of anti-biotin antibody. | High | Low (approx. 1 µg) | High | Overcomes steric hindrance and multivalency issues, uses standard plate reader. | Requires specific anti-biotin antibodies and development of the assay. |
| UV-Vis Spectrophotometry (with specific reagents) | Direct quantification by measuring the absorbance of a chromophore incorporated into the biotinylation reagent. | Moderate | Low | High | Simple, non-destructive, no secondary assay needed. | Only applicable for specific biotinylation reagents containing a chromophore (e.g., ChromaLINK). |
Experimental Protocols
HABA (4'-Hydroxyazobenzene-2-carboxylic acid) Assay
This protocol is a common method for estimating the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare a HABA/Avidin solution: Dissolve the HABA/Avidin mixture in PBS to the recommended concentration.
-
Measure baseline absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀).
-
Add biotinylated sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure final absorbance: Incubate for a few minutes at room temperature and then measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculate biotin concentration: The change in absorbance is proportional to the amount of biotin in the sample. Calculate the concentration of biotin using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex.
Caption: Principle of the HABA assay for biotin quantification.
Fluorescence-Based Quantitation Assay
This protocol outlines a more sensitive method for biotin quantification.
Materials:
-
Fluorescent Avidin/HABA premix (or similar fluorescent reporter system)
-
Biotinylated protein sample (with excess biotin removed)
-
Biocytin or biotin standards
-
Neutral pH buffer (e.g., PBS)
-
Black opaque 96-well microplate
-
Fluorescence plate reader (e.g., excitation at 494 nm and emission at 520 nm for DyLight-based kits)
Procedure:
-
Prepare standards: Create a standard curve by preparing serial dilutions of biocytin or a known biotin standard.
-
Prepare samples: Dilute the biotinylated protein sample in the neutral pH buffer.
-
Assay setup: Pipette the standards and unknown samples into the wells of the black microplate.
-
Add fluorescent reporter: Add the fluorescent avidin/HABA premix to each well.
-
Incubate: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.
-
Measure fluorescence: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Calculate biotin concentration: Generate a standard curve from the fluorescence readings of the standards. Use the linear regression equation of the standard curve to determine the biotin concentration in the unknown samples.
Caption: Principle of a fluorescence-based biotin quantification assay.
Mass Spectrometry-Based Quantification
This advanced method provides the most accurate quantification and site-specific information. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method is a sensitive approach.
Materials:
-
Biotinylated protein sample
-
Protease (e.g., Trypsin)
-
Mass spectrometer (e.g., LC-MS/MS)
-
Reagents for protein reduction, alkylation, and digestion
Procedure:
-
Protein Digestion: The biotinylated protein is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.
-
Enrichment (Optional but recommended): Biotinylated peptides can be enriched using avidin or streptavidin-conjugated beads.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectrometer detects the mass of the peptides. Biotinylated peptides will have a specific mass shift corresponding to the mass of the biotinylation reagent. By comparing the signal intensity of biotinylated versus non-biotinylated peptides, the degree of biotinylation can be determined. Specialized software is used to identify the modified peptides and pinpoint the exact sites of biotinylation.
Conclusion
The quantification of biotinylation is a critical step in the development and quality control of biotin-conjugated biomolecules. While the HABA assay offers a simple and accessible method, its limitations in sensitivity and accuracy may not be suitable for all applications. For researchers requiring higher sensitivity and lower sample consumption, fluorescence-based assays are a superior alternative. For the highest level of accuracy and detailed information on the sites of modification, mass spectrometry is the gold standard. The choice of method should be guided by the specific requirements of the research or application, balancing the need for accuracy, sensitivity, and throughput with the available resources.
References
Navigating the Proteome: A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Biotin-PEG3-aldehyde
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins within complex biological systems is paramount. Biotin-labeling coupled with mass spectrometry is a powerful technique for enriching and analyzing specific protein populations. This guide provides an objective comparison of Biotin-PEG3-aldehyde with alternative protein labeling reagents, supported by experimental data and detailed protocols to inform your research decisions.
This compound is a specialized biotinylation reagent that targets aldehyde groups on proteins. This reactivity makes it particularly useful for labeling glycoproteins after periodate oxidation of their sugar moieties or for identifying proteins that have undergone carbonylation as a result of oxidative stress. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, facilitating efficient capture on streptavidin resins.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent is critical and depends on the target protein, the desired specificity of labeling, and the experimental workflow. Here, we compare this compound with two common alternatives: amine-reactive NHS-esters (e.g., NHS-biotin) and bioorthogonal reagents (e.g., Biotin-PEG4-MeTz).
| Feature | This compound | NHS-Biotin | Biotin-PEG4-MeTz (Bioorthogonal) |
| Target Residue | Aldehydes (e.g., on oxidized carbohydrates or carbonylated amino acids) | Primary amines (Lysine, N-terminus) | Site-specifically incorporated trans-cyclooctene (TCO) or other bioorthogonal groups |
| Specificity | High for aldehyde groups. Can be highly specific if aldehydes are introduced selectively. | Low, as lysine residues are abundant on protein surfaces. | Very high, due to the specific and orthogonal nature of the click chemistry reaction. |
| Workflow Complexity | Can be multi-step if aldehyde introduction is required (e.g., periodate oxidation). | Simple one-step reaction. | Multi-step: requires initial modification of the protein with a bioorthogonal handle. |
| Labeling Efficiency | Variable, dependent on the presence or generation of aldehyde groups. Studies on similar hydrazide labels show a range of efficiencies.[1] | Generally high due to the abundance of primary amines. | High and rapid reaction kinetics.[2] |
| Impact on Protein Function | Can be minimal if targeting specific modifications away from active sites. | Can potentially disrupt protein function by modifying critical lysine residues. | Minimal, as labeling is at a specific, engineered site. |
| Applications | Analysis of glycoproteins, carbonylated proteins (oxidative stress), site-specific labeling after aldehyde introduction. | General protein biotinylation, cell surface labeling. | Site-specific labeling, in vivo labeling, applications requiring high specificity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in mass spectrometry-based proteomics.
Protocol 1: Labeling of Carbonylated Proteins with this compound
This protocol is adapted for the enrichment and identification of proteins modified by aldehydes as a result of oxidative stress.
-
Sample Preparation: Induce oxidative stress in cell culture or tissue samples to generate carbonylated proteins. Lyse the cells or homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Labeling Reaction:
-
To 1 mg of total protein, add this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature with gentle rotation. The reaction is typically performed at a pH between 5.0 and 6.5 in an amine-free buffer.[3]
-
To stabilize the resulting bond, the intermediate Schiff base can be reduced by adding sodium cyanoborohydride to a final concentration of 20 mM and incubating for another hour at room temperature.
-
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis.
-
Protein Digestion:
-
Denature the labeled proteins in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the urea concentration to less than 2 M and digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide mixture with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
Elution and Mass Spectrometry Analysis:
-
Elute the biotinylated peptides from the beads using a solution containing a high concentration of acetonitrile and formic acid.
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass of the this compound adduct as a variable modification on the potential target amino acid residues (e.g., lysine, arginine, proline, threonine for direct carbonylation).[4]
-
Protocol 2: General Protein Labeling with NHS-Biotin
This protocol provides a general guideline for labeling proteins on primary amines.
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve NHS-biotin in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[5]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS-biotin.
-
Purification: Remove excess, unreacted, and quenched NHS-biotin using a desalting column or dialysis.
-
Mass Spectrometry Preparation: Proceed with protein digestion, peptide enrichment (if desired), and LC-MS/MS analysis as described in Protocol 1.
Visualizing the Workflow and Biological Context
Diagrams can clarify complex experimental processes and biological pathways.
Caption: Experimental workflow for mass spectrometry analysis of biotin-labeled proteins.
Caption: Oxidative stress-induced protein carbonylation signaling pathway.
Conclusion
This compound offers a specific and valuable tool for the mass spectrometric analysis of glycoproteins and carbonylated proteins, providing insights into cellular processes like oxidative stress. While amine-reactive reagents like NHS-biotin are suitable for general protein labeling, their lack of specificity can be a drawback. For applications demanding high precision and minimal protein disruption, bioorthogonal labeling strategies are superior, albeit with a more complex workflow. The selection of the appropriate biotinylation reagent should be carefully considered based on the specific research question and the nature of the protein targets. The "Direct Detection of Biotin-containing Tags" (DiDBiT) strategy, which involves digesting proteins before enrichment, can significantly improve the identification of biotinylated peptides regardless of the labeling reagent used.
References
Characterization of Antibody-Drug Conjugates Synthesized with Biotin-PEG3-aldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the choice of linker technology is critical to their success. This guide provides a comparative analysis of ADCs synthesized using the Biotin-PEG3-aldehyde linker, offering insights into its performance relative to other common linker technologies. The inclusion of a biotin moiety offers unique advantages for purification and characterization, while the PEGylated structure can enhance solubility and pharmacokinetic properties. This document outlines the key characterization assays, presents comparative data, and provides detailed experimental protocols to aid in the rational design and evaluation of your ADC candidates.
Introduction to this compound Linker
The this compound linker is a versatile tool in the construction of ADCs. It features three key components:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling efficient purification of the ADC and facilitating various bioanalytical assays.[]
-
PEG3 (Polyethylene Glycol): A short, hydrophilic spacer that can improve the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.
-
Aldehyde: A reactive group that can be used for conjugation to the antibody, typically through reaction with primary amines after antibody modification.
This cleavable linker is designed to be stable in circulation and release the cytotoxic payload within the target cell.[2][3] The biotin handle, in particular, simplifies the analytical workflow for characterizing these complex biomolecules.[]
Comparative Performance Analysis
The choice of linker significantly impacts the Drug-to-Antibody Ratio (DAR), stability, and in vitro cytotoxicity of an ADC. Below is a summary of expected performance characteristics of an ADC synthesized with a this compound linker compared to other common linker types.
Disclaimer: The following data is representative and intended for illustrative comparison. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Drug-to-Antibody Ratio (DAR) Comparison
| Linker Type | Conjugation Chemistry | Typical DAR Range | Heterogeneity |
| This compound | Aldehyde-Amine | 2 - 8 | Moderate to High |
| SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Thiol-Maleimide | 2 - 4 | Moderate |
| MC-Val-Cit-PABC (Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl) | Thiol-Maleimide | 2 - 8 | Moderate |
| Hydrazone | Hydrazide-Carbonyl | 2 - 8 | High |
Table 2: In Vitro Plasma Stability Comparison
| Linker Type | Cleavage Mechanism | Half-life in Plasma (t½) | Notes |
| This compound (assumed cleavable) | pH or enzyme-sensitive (depending on full structure) | Variable | Stability is engineered into the cleavable moiety. |
| SMCC (Non-cleavable) | Proteolytic degradation of antibody | > 100 hours | Generally high stability.[4] |
| MC-Val-Cit-PABC (Cleavable) | Cathepsin B cleavage | 50 - 150 hours | Stable in circulation, cleaved in lysosome. |
| Hydrazone (Cleavable) | Acid hydrolysis | < 48 hours | Prone to premature release at physiological pH. |
Table 3: In Vitro Cytotoxicity Comparison
| Linker Type | Bystander Effect | Typical IC50 (nM) | Notes |
| This compound (assumed cleavable) | Possible | Payload Dependent | Efficacy depends on efficient payload release. |
| SMCC (Non-cleavable) | No | Payload Dependent | Relies on antibody degradation for payload release. |
| MC-Val-Cit-PABC (Cleavable) | Yes | Payload Dependent | Can kill neighboring antigen-negative cells. |
| Hydrazone (Cleavable) | Yes | Payload Dependent | Efficacy can be impacted by linker instability. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of ADCs.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology:
-
Sample Preparation:
-
Reduce the ADC sample (approximately 100 µg) by incubation with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Alternatively, for intact mass analysis, deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to reduce heterogeneity.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Elute the protein chains using a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an ion-pairing agent (e.g., formic acid).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to obtain the molecular weights of the unconjugated and conjugated light and heavy chains (or intact antibody).
-
Calculate the DAR by determining the relative abundance of each drug-loaded species and calculating the weighted average.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control.
-
Add the treatments to the cells and incubate for a period of 72-120 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS-HCl).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in a physiological matrix.
Methodology:
-
Incubation:
-
Incubate the ADC at a specific concentration in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Sample Processing:
-
At each time point, capture the ADC from the plasma using an affinity purification method (e.g., Protein A/G beads or streptavidin beads for biotinylated ADCs).
-
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the average DAR as described in Protocol 1.
-
A decrease in the average DAR over time indicates linker instability and payload deconjugation.
-
Visualizing Workflows and Concepts
Graphical representations of experimental workflows and molecular structures can greatly aid in understanding the complex processes involved in ADC characterization.
Caption: Workflow for the synthesis and purification of an ADC using a this compound linker.
Caption: Key characterization assays for evaluating the performance of a this compound ADC.
Caption: Conceptual comparison of key performance attributes influenced by different ADC linker technologies.
References
A Comparative Guide to the Stability of Conjugates Formed with Biotin-PEG3-aldehyde
For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is a critical step that dictates the stability and reliability of downstream applications. This guide provides an objective comparison of conjugates formed using Biotin-PEG3-aldehyde against the widely used amine-reactive N-hydroxysuccinimide (NHS) esters of biotin, with a focus on the stability of the resulting chemical linkage.
Introduction to Biotinylation Chemistries
The covalent attachment of biotin to a biomolecule is a cornerstone technique for detection, purification, and immobilization. The stability of the bond between biotin and the target molecule is paramount for the integrity of experimental results and the efficacy of bioconjugate-based therapeutics.
This compound conjugates to primary amines (e.g., lysine residues on a protein) via a two-step reductive amination process. Initially, the aldehyde group reacts with an amine to form a reversible imine (Schiff base). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a highly stable secondary amine bond.[1][2][3]
NHS-esters of Biotin are a class of amine-reactive reagents that form a stable amide bond with primary amines.[1][4] This reaction proceeds through the nucleophilic attack of the amine on the NHS ester, resulting in the formation of the amide linkage and the release of N-hydroxysuccinimide. The inclusion of a PEG spacer in reagents like this compound can enhance the solubility and stability of the resulting conjugate.
Comparative Stability of Biotin Conjugates
The long-term stability of a biotinylated molecule is fundamentally determined by the chemical nature of the linkage. Conjugates formed via reductive amination with this compound result in a secondary amine linkage, which is known for its exceptional stability across a broad range of pH and temperature conditions. In contrast, while the amide bond formed by NHS-biotin is also robust, it can be more susceptible to hydrolysis under extreme pH or temperature. Notably, some studies have indicated that biotin-protein bonds, including those formed with NHS esters, may exhibit instability in human plasma, a critical consideration for in vivo applications.
| Linkage Type | Formed From | Key Stability Characteristics |
| Secondary Amine | This compound (via Reductive Amination) | Highly stable and resistant to hydrolysis across a wide pH range. |
| Amide | NHS-ester Biotin | Generally stable, but can be prone to hydrolysis at high pH and temperature. Potential for instability in plasma. |
| Imine (Schiff Base) | Aldehyde + Amine (unreduced intermediate) | Reversible and hydrolytically unstable, particularly at acidic pH. |
| Hydrazone | Aldehyde/Ketone + Hydrazine | Stability is pH-dependent; generally less stable than oxime linkages. |
| Oxime | Aldehyde/Ketone + Aminooxy | Offers greater stability than hydrazones, especially at physiological pH. |
Experimental Protocols for Stability Assessment
A direct comparative stability study is the most definitive way to assess the performance of different biotinylation reagents for a specific application. The following protocol outlines a comprehensive approach to compare the stability of conjugates formed with this compound and an NHS-ester biotin.
Objective
To quantitatively compare the stability of a model protein (e.g., BSA) biotinylated with this compound and NHS-LC-Biotin under various stress conditions over time.
Materials
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
NHS-LC-Biotin
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction buffers of varying pH (e.g., Sodium Acetate, pH 5.0; Sodium Bicarbonate, pH 9.0)
-
Size-Exclusion Chromatography (SEC) media for purification
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mass Spectrometer (e.g., ESI-TOF or Orbitrap)
-
Temperature-controlled incubators
Methodology
-
Preparation of Biotin Conjugates:
-
Reductive Amination (this compound):
-
Dissolve the protein in PBS to a final concentration of 2-5 mg/mL.
-
Add a 10- to 20-fold molar excess of this compound.
-
Incubate at room temperature for 30-60 minutes to facilitate Schiff base formation.
-
Introduce NaBH₃CN to a final concentration of approximately 20 mM.
-
Continue the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using SEC to remove unreacted biotin and reducing agent.
-
-
NHS Ester Coupling (NHS-LC-Biotin):
-
Dissolve the protein in PBS, pH 7.2-8.0, to a final concentration of 2-5 mg/mL.
-
Prepare a stock solution of NHS-LC-Biotin in DMSO and add a 10- to 20-fold molar excess to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction with an amine-containing buffer (e.g., 50 mM Tris).
-
Purify the conjugate using SEC.
-
-
-
Stability Study Design:
-
Divide each purified conjugate into aliquots for incubation under the following conditions:
-
pH Stress: pH 5.0, pH 7.4, and pH 9.0 at 37°C.
-
Thermal Stress: 4°C, 25°C, and 37°C in PBS.
-
Long-Term Storage: 4°C and -20°C in PBS.
-
(Optional) Plasma Stability: Incubation in human plasma at 37°C.
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 96 hours, 1 week, 1 month), collect aliquots from each condition.
-
Analyze the integrity of the conjugates using:
-
Reverse-Phase HPLC: To monitor for the appearance of degradation products and quantify the remaining intact conjugate. A change in the retention time of the main peak can indicate modification or degradation.
-
Mass Spectrometry: To confirm the identity of the intact conjugate and any degradation products by mass analysis.
-
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate remaining over time for each condition.
-
Calculate the degradation rate or half-life for each conjugate under the different stress conditions.
-
Directly compare the stability profiles of the two types of conjugates.
-
Visualized Workflows and Pathways
References
Determining the Degree of Labeling for Biotin-PEG3-aldehyde Conjugates: A Comparative Guide
Introduction
Biotin-PEG3-aldehyde is a valuable reagent for the biotinylation of proteins and other biomolecules.[1][2] The aldehyde group reacts with primary amines (such as the side chain of lysine residues) to form a stable covalent bond. Determining the degree of labeling (DOL), which is the average number of biotin molecules conjugated to each protein molecule, is critical for ensuring the quality, consistency, and optimal performance of the resulting bioconjugate in downstream applications such as immunoassays, affinity chromatography, and drug delivery.[3][4] An insufficient DOL may lead to low signal or poor capture efficiency, while an excessive DOL can potentially compromise the protein's biological activity or lead to solubility issues.[5] This guide provides a comparative overview of common methods for determining the DOL of biotinylated proteins, complete with experimental protocols and data presentation.
Methods for Determining the Degree of Labeling
Several methods, both direct and indirect, can be employed to determine the DOL of biotinylated proteins. The choice of method often depends on the required accuracy, available equipment, and the properties of the protein conjugate.
HABA-Avidin Assay (Indirect, Colorimetric)
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used colorimetric method for estimating biotin incorporation. It relies on the displacement of the HABA dye from the avidin-HABA complex by biotin. Free HABA has a different absorption spectrum than the avidin-bound HABA. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
Experimental Protocol:
-
Preparation of Reagents:
-
HABA/Avidin working solution: Prepare a solution of avidin and HABA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Commercial kits are available with pre-made reagents.
-
Biotin standards: Prepare a series of known concentrations of free biotin to generate a standard curve.
-
Sample preparation: Ensure that any unconjugated biotin is removed from the biotinylated protein sample through dialysis or gel filtration.
-
-
Assay Procedure (96-well plate format):
-
Pipette 180 µL of the HABA/Avidin working solution into the wells of a microplate.
-
Add 20 µL of the biotin standards and the biotinylated protein samples to their respective wells.
-
Incubate the plate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance at 500 nm versus the known concentrations of the biotin standards.
-
Determine the biotin concentration of the protein sample from the standard curve.
-
Calculate the DOL using the following formula:
-
DOL = (moles of biotin) / (moles of protein)
-
-
Advantages:
-
Relatively inexpensive and does not require specialized equipment beyond a spectrophotometer.
-
The protocol is simple and rapid.
Disadvantages:
-
Indirect method that can be prone to inaccuracies due to steric hindrance, where biotin molecules in close proximity or in buried regions of the protein may not be accessible to avidin.
-
The assay consumes the sample.
-
Generally less sensitive compared to other methods.
TNBS Assay (Indirect, Colorimetric)
The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method for quantifying primary amines. Since this compound reacts with primary amines on the protein, the DOL can be determined indirectly by measuring the reduction in the number of free amino groups after biotinylation.
Experimental Protocol:
-
Preparation of Reagents:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5. Avoid buffers containing primary amines like Tris or glycine.
-
TNBS solution: Prepare a fresh 0.01% (w/v) solution of TNBS in the reaction buffer.
-
Quenching solution: 10% SDS and 1 N HCl.
-
Standard: A known concentration of an amino acid (e.g., glycine) to create a standard curve.
-
-
Assay Procedure:
-
Prepare samples of both the unlabeled and biotinylated protein at the same concentration (e.g., 0.1 mg/mL) in the reaction buffer.
-
To 0.5 mL of each sample and standard, add 0.25 mL of the 0.01% TNBS solution.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance at 335 nm.
-
-
Data Analysis:
-
Generate a standard curve of absorbance versus the concentration of the amino acid standard.
-
Determine the concentration of free amines in both the unlabeled and labeled protein samples.
-
Calculate the DOL using the following formula:
-
DOL = (moles of free amines in unlabeled protein - moles of free amines in labeled protein) / (moles of protein)
-
-
Advantages:
-
Simple and uses standard laboratory equipment.
-
Useful for confirming that the aldehyde chemistry has targeted primary amines.
Disadvantages:
-
Indirect measurement that assumes all reduction in free amines is due to biotinylation.
-
The reaction conditions can be harsh and may affect protein stability.
-
Hydrolysis of TNBSA can interfere with the measurement.
Mass Spectrometry (Direct, High Accuracy)
Mass spectrometry (MS) provides a direct and highly accurate method for determining the DOL. By measuring the mass of the intact protein before and after biotinylation, the number of attached this compound molecules can be precisely calculated from the mass shift.
Experimental Workflow:
-
Sample Preparation:
-
Prepare highly pure samples of both the unlabeled and biotinylated protein. Desalting is crucial.
-
-
Mass Analysis:
-
Analyze both samples using a suitable mass spectrometer, such as MALDI-TOF or ESI-QTOF.
-
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein (MW_unlabeled).
-
Determine the average molecular weight of the biotinylated protein (MW_labeled).
-
Calculate the mass of the this compound linker (MW_linker).
-
Calculate the DOL using the following formula:
-
DOL = (MW_labeled - MW_unlabeled) / MW_linker
-
-
Advantages:
-
Direct and highly accurate measurement of the DOL.
-
Provides information on the distribution of labeled species (e.g., proteins with 1, 2, 3, etc., biotins).
-
Not affected by steric hindrance.
Disadvantages:
-
Requires expensive, specialized equipment and expertise.
-
Can be challenging for very large or heterogeneous proteins.
-
The cost per sample can be high.
Data Presentation: Comparison of DOL Determination Methods
| Method | Principle | Accuracy | Equipment | Throughput | Sample Consumption | Key Advantage | Key Disadvantage |
| HABA-Avidin Assay | Colorimetric, displacement | Moderate | Spectrophotometer | High | Destructive | Simple and inexpensive | Prone to steric hindrance |
| TNBS Assay | Colorimetric, amine quantification | Moderate | Spectrophotometer | High | Destructive | Confirms amine reactivity | Indirect, harsh conditions |
| Mass Spectrometry | Direct mass measurement | High | Mass Spectrometer | Low | Non-destructive (sample can be recovered) | High accuracy, provides distribution | High cost and complexity |
This table provides a summary based on typical performance characteristics. Actual results may vary depending on the specific protein and experimental conditions.
Mandatory Visualizations
Experimental Workflows and Logical Relationships
Conclusion and Recommendations
The accurate determination of the degree of labeling for this compound conjugates is essential for the reproducibility and success of subsequent experiments.
-
For routine, high-throughput screening where absolute accuracy is not paramount, the HABA-Avidin assay offers a convenient and cost-effective solution.
-
The TNBS assay can serve as a useful secondary method to confirm that the biotinylation reaction has proceeded via the expected primary amine chemistry.
-
For applications requiring high precision, such as in the development of therapeutic antibody-drug conjugates or quantitative proteomics, mass spectrometry is the gold standard. It provides the most accurate DOL and offers valuable insights into the heterogeneity of the labeled product.
Researchers should select the method that best aligns with their experimental needs, available resources, and the required level of accuracy. For critical applications, using an orthogonal method (e.g., HABA and MS) to confirm the DOL is recommended.
References
Validating the Activity of Biotinylated Proteins: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the biotinylation of proteins is a powerful tool for detection, purification, and immobilization. However, it is crucial to verify that the addition of a biotin tag does not compromise the protein's biological function. This guide provides an objective comparison of key functional assays used to validate the activity of biotinylated proteins, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
The covalent attachment of biotin to a protein, while a robust biochemical technique, carries the potential to alter the protein's conformation or sterically hinder its active or binding sites.[1] Therefore, post-biotinylation functional validation is an indispensable step to ensure the reliability of experimental results.[1] This guide explores several widely used functional assays, outlining their principles, protocols, and comparative performance.
Comparative Analysis of Functional Assay Performance
Choosing the appropriate functional assay depends on the protein of interest, the nature of its biological activity, and the specific experimental requirements such as throughput, sensitivity, and cost. The following table summarizes the key performance characteristics of four common functional assays for validating biotinylated proteins.
| Assay Type | Principle | Typical Application | Throughput | Sensitivity | Relative Cost | Key Considerations |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized antigen or antibody captures the biotinylated protein, which is then detected by an enzyme-conjugated streptavidin.[2][3] | Quantifying binding affinity of biotinylated antibodies or ligands to their targets.[4] | High | High (pg to ng/mL range) | Low to Medium | Prone to background noise; requires specific antibodies. |
| Flow Cytometry | Measures the binding of a biotinylated protein to cell surface receptors on a cell-by-cell basis using fluorescently labeled streptavidin. | Assessing receptor binding and internalization of biotinylated ligands on whole cells. | High | High (can detect low-abundance receptors) | Medium to High | Requires specialized equipment and expertise; provides single-cell data. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized biotinylated protein (captured via streptavidin). | Real-time kinetic analysis (association and dissociation rates) of protein-protein or protein-small molecule interactions. | Low to Medium | Very High (can detect weak interactions) | High | Label-free detection; provides detailed kinetic data. |
| Enzyme Kinetics Assay | Measures the catalytic activity of a biotinylated enzyme by monitoring the rate of substrate conversion to product. | Validating the function of biotinylated enzymes. | Medium to High | Varies with enzyme and substrate | Low to Medium | Directly measures catalytic function; requires a specific substrate and detection method. |
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) for a Biotinylated Antibody
This protocol describes a sandwich ELISA to validate the binding activity of a biotinylated antibody.
Materials:
-
96-well microplate
-
Capture antibody specific for the antigen
-
Biotinylated detection antibody
-
Recombinant antigen standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add serial dilutions of the recombinant antigen standard and the test samples containing the antigen to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Biotinylated Antibody Incubation: Add the biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP, diluted in blocking buffer, to each well and incubate for 20-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the antigen standards and determine the concentration of the antigen bound by the biotinylated antibody in the test samples.
Flow Cytometry for a Biotinylated Ligand
This protocol details the use of flow cytometry to assess the binding of a biotinylated ligand to its receptor on the cell surface.
Materials:
-
Cells expressing the target receptor
-
Biotinylated ligand
-
Streptavidin conjugated to a fluorophore (e.g., PE or FITC)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in cold FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Incubation with Biotinylated Ligand: Add the biotinylated ligand at various concentrations to the cell suspension and incubate on ice for 30-60 minutes.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound ligand.
-
Incubation with Streptavidin-Fluorophore: Resuspend the cells in FACS buffer containing the fluorescently labeled streptavidin and incubate on ice in the dark for 30 minutes.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Analysis: Quantify the mean fluorescence intensity (MFI) of the cells to determine the extent of biotinylated ligand binding.
Surface Plasmon Resonance (SPR) for a Biotinylated Protein
This protocol outlines the use of SPR to measure the binding kinetics of a biotinylated protein to its interaction partner.
Materials:
-
SPR instrument and sensor chip (e.g., streptavidin-coated chip)
-
Biotinylated protein (ligand)
-
Analyte (binding partner)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
System Priming: Prime the SPR system with running buffer.
-
Ligand Immobilization: Inject the biotinylated protein over the streptavidin-coated sensor chip surface to achieve the desired immobilization level. The strong streptavidin-biotin interaction will capture the protein.
-
Analyte Injection: Inject the analyte at various concentrations over the sensor surface and a reference surface (without immobilized ligand).
-
Data Acquisition: Monitor the binding response in real-time as a change in resonance units (RU).
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Enzyme Kinetics Assay for a Biotinylated Enzyme
This protocol describes a general method to assess the catalytic activity of a biotinylated enzyme.
Materials:
-
Biotinylated enzyme
-
Unbiotinylated enzyme (as a control)
-
Substrate for the enzyme
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Reaction Setup: Prepare a series of reactions containing a fixed concentration of the biotinylated enzyme and varying concentrations of the substrate in the assay buffer.
-
Initiate Reaction: Initiate the reaction by adding the enzyme to the substrate solution.
-
Data Acquisition: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer (for colorimetric or UV-active products) or another suitable detection method.
-
Initial Velocity Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Comparison: Compare the Km and Vmax values of the biotinylated enzyme to those of the unbiotinylated control enzyme to assess any changes in catalytic efficiency or substrate affinity.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental processes and biological pathways. The following are Graphviz (DOT language) scripts to generate such visualizations.
Experimental Workflow for Validating Biotinylated Protein Activity
References
A Comparative Guide to Spectrophotometric Methods for Biotin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common spectrophotometric methods for the quantification of biotin. Understanding the principles, performance characteristics, and experimental protocols of these methods is crucial for selecting the most appropriate assay for your research or drug development needs. This guide presents objective comparisons and supporting experimental data to facilitate an informed decision.
Comparison of Key Performance Characteristics
The selection of a biotin quantification assay often depends on the required sensitivity, the expected concentration of biotin in the sample, and the available laboratory equipment. The following table summarizes the key quantitative performance characteristics of the HABA assay, a fluorescence-based FRET assay, and a kinetic spectrophotometric method.
| Feature | HABA Assay | Fluorescence-Based (FRET) Assay | Kinetic Spectrophotometric Assay |
| Principle | Colorimetric; displacement of HABA from avidin-HABA complex by biotin. | Fluorometric; biotin displaces a quencher (HABA) from a fluorescently-labeled avidin, causing an increase in fluorescence. | Kinetic; catalytic effect of biotin on the sodium azide-tri-iodide reaction. |
| Detection Wavelength | 500 nm[1][2] | Excitation: ~494 nm / Emission: ~520 nm[3] | 348 nm[1] |
| Sensitivity (LOD/LOQ) | LOD: ~2 nmol[4] | LOD: 4 pmol | LOD: 0.18 µg/mL; LOQ: 0.54 µg/mL |
| Linear Range | 2-16 µM | Not explicitly stated, but sensitive to picomolar concentrations. | 4-16 µg/mL |
| Assay Time | < 15 minutes | ~5-15 minutes | ~14 minutes |
| Throughput | High (microplate compatible) | High (microplate compatible) | Moderate |
Visualizing the Methodologies
To better understand the workflow of each spectrophotometric method, the following diagrams illustrate the key steps involved.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the three discussed biotin quantification assays.
HABA (2-(4'-Hydroxyazobenzene)benzoic acid) Assay
This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which has a much higher affinity for avidin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
Materials:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid)
-
Avidin
-
Sodium Phosphate buffer (0.1 M, pH 7.0)
-
Biotin standard solution
-
Spectrophotometer (cuvette or microplate reader)
Protocol (Cuvette Format):
-
Preparation of HABA/Avidin Solution: Prepare a solution of HABA and avidin in 0.1 M sodium phosphate buffer. A common formulation involves adding 12.1 mg of HABA to 4.95 ml of pure water, followed by the addition of 50 µl of 1N NaOH to dissolve the HABA. Then, add this solution to a solution of avidin. Alternatively, commercially available pre-mixed reagents can be used.
-
Blank Measurement: Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette and measure the absorbance at 500 nm. This reading serves as the initial absorbance (A500 HABA/Avidin).
-
Sample Measurement: Add 100 µl of the biotin-containing sample to the cuvette. Mix well by inversion.
-
Final Measurement: Measure the absorbance at 500 nm again once the reading has stabilized (typically for at least 15 seconds). This is the final absorbance (A500 HABA/Avidin/Biotin Sample).
-
Calculation: The concentration of biotin can be calculated based on the change in absorbance, using the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M-1cm-1 at 500 nm, pH 7.0).
Protocol (Microplate Format):
-
Add 180 µl of the HABA/Avidin solution to each well of a 96-well microplate.
-
Add 20 µl of the biotin standards and unknown samples to respective wells.
-
Mix the plate on a shaker for 30-60 seconds.
-
Measure the absorbance at 500 nm using a microplate reader.
Fluorescence-Based (FRET) Assay
This assay utilizes Fluorescence Resonance Energy Transfer (FRET) for highly sensitive biotin detection. A fluorescently labeled avidin (e.g., with Alexa Fluor 488) is complexed with HABA, which acts as a quencher. In the absence of biotin, the fluorescence of the donor fluorophore is quenched by HABA. When biotin is introduced, it displaces HABA, leading to a decrease in FRET and a subsequent increase in fluorescence intensity, which is directly proportional to the biotin concentration.
Materials:
-
Fluorescently labeled avidin (e.g., Alexa Fluor 488-avidin)
-
HABA solution
-
Biotin standard solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare a working solution containing the fluorescently labeled avidin and HABA in PBS. Commercially available kits often provide a premixed reporter solution.
-
Standard Curve Preparation: Prepare a series of biotin standards by diluting a stock solution of biotin or biocytin in PBS.
-
Assay Procedure:
-
Pipette 10 µl of each standard and unknown sample into the wells of a black opaque 96-well microplate.
-
Add 90 µl of the fluorescent avidin/HABA premix to each well.
-
-
Incubation: Incubate the plate for 5 minutes at room temperature.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 494 nm and emission detection at approximately 520 nm.
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the biotin concentration of the standards. Use the standard curve to determine the biotin concentration in the unknown samples.
Kinetic Spectrophotometric Assay
This method is based on the catalytic effect of biotin on the reaction between sodium azide and tri-iodide. The rate of the reaction, which is monitored by the decrease in absorbance of tri-iodide at 348 nm, is proportional to the concentration of biotin.
Materials:
-
Biotin standard solution
-
Sodium azide (NaN3) solution (1.0 M)
-
Tri-iodide (I3-) solution (0.001 M)
-
Phosphate buffer (pH 4)
-
UV-Vis Spectrophotometer
Protocol:
-
Sample and Standard Preparation: Prepare a series of biotin standard solutions with concentrations ranging from 4-16 µg/mL.
-
Reaction Mixture Preparation:
-
In a 10 ml volumetric flask, add an aliquot of the biotin standard or sample solution.
-
Add 1 ml of phosphate buffer (pH 4) and 1 ml of 1.0 M sodium azide solution.
-
Mix the solution well and allow it to stand for 3 minutes.
-
-
Initiation of Reaction: Add 1 ml of 0.001 M tri-iodide solution to the flask and immediately start the time measurement. Adjust the final volume to 10 ml with distilled water.
-
Measurement: Measure the decrease in absorbance at 348 nm over a fixed time interval, typically 14 minutes from the initiation of the reaction.
-
Data Analysis: A calibration curve is constructed by plotting the change in absorbance (ΔA) over the fixed time against the concentration of the biotin standards. The concentration of biotin in the unknown samples is then determined from this calibration curve.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG3-aldehyde
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Biotin-PEG3-aldehyde, ensuring the protection of personnel and the environment. The following procedures are based on established safety protocols for aldehydes and PEGylated compounds and should be performed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on safety data for similar biotinylated PEG compounds, this substance should be treated as potentially hazardous, capable of causing skin, eye, and respiratory irritation[1].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles with side shields |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. A NIOSH/OSHA-approved respirator may be necessary if inhalation risk is high[2]. |
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a designated and clearly labeled hazardous waste container. Do not allow the chemical to enter drains or waterways[2].
Step-by-Step Disposal Procedure
The proper disposal of this compound must be managed as a hazardous waste process. The following steps provide a general framework; however, consultation with your institution's EHS office is mandatory to ensure compliance with all applicable regulations.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder, along with any contaminated disposables such as gloves, weigh boats, and pipette tips.
-
Liquid Waste: Collect any solutions containing this compound, including stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.
2. Waste Collection and Labeling:
-
Place all waste into a compatible, leak-proof container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[3].
-
Ensure the container is kept securely sealed when not in use.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials.
4. On-site Neutralization (Expert Consultation Required):
For liquid waste containing aldehydes, chemical neutralization to a less hazardous form may be an option prior to disposal. This process should only be undertaken after consulting with and receiving approval from your institution's EHS office[2]. Aldehydes can often be deactivated using a chemical treatment to reduce their toxicity. Commercial neutralizing agents for aldehydes are also available and may be a suitable option.
Example Neutralization Protocol for Aldehyde Waste (Adaptation Required):
The following is a general example protocol for the neutralization of an aldehyde. This protocol must be adapted and validated for this compound under the guidance of your EHS department.
-
Objective: To chemically neutralize the aldehyde functional group to a less hazardous form.
-
Materials:
-
This compound waste solution
-
A suitable neutralizing agent (e.g., glycine, sodium bisulfite, or a commercial aldehyde neutralizer)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate PPE
-
-
Procedure:
-
In a well-ventilated fume hood, place the liquid waste container on a stir plate.
-
Slowly add the neutralizing agent to the stirring waste solution. The amount and type of agent will depend on the concentration of the aldehyde.
-
Allow the reaction to proceed for a specified time, as determined in consultation with your EHS office.
-
After the reaction is complete, check the pH of the solution and adjust it to a neutral range (typically between 6 and 8) if required by your local wastewater authority.
-
Document the entire neutralization process, including the volume of waste treated, the amount and type of neutralizing agent used, reaction time, and the final pH.
-
5. Final Disposal:
-
Treated Liquid Waste: If on-site neutralization is performed and approved, the treated liquid may be permissible for drain disposal, pending authorization from the local sewer authority. Never discharge treated waste to a septic system or storm drains .
-
Untreated and Solid Waste: All solid waste and any liquid waste that has not been neutralized must be disposed of through a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable federal, state, and local environmental regulations. The procedures outlined are based on best practices for handling similar chemical compounds in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
